Product packaging for 4,4'-(Pyrimidine-2,5-diyl)dianiline(Cat. No.:CAS No. 102570-64-9)

4,4'-(Pyrimidine-2,5-diyl)dianiline

Cat. No.: B1596548
CAS No.: 102570-64-9
M. Wt: 262.31 g/mol
InChI Key: LJQRDZHDYMOIIO-UHFFFAOYSA-N
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Description

4,4'-(Pyrimidine-2,5-diyl)dianiline is a useful research compound. Its molecular formula is C16H14N4 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4 B1596548 4,4'-(Pyrimidine-2,5-diyl)dianiline CAS No. 102570-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-aminophenyl)pyrimidin-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-14-5-1-11(2-6-14)13-9-19-16(20-10-13)12-3-7-15(18)8-4-12/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRDZHDYMOIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247666
Record name 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine
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Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102570-64-9
Record name 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine
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Record name 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine
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Record name Benzenamine, 4-[2-(4-aminophenyl)-5-pyrimidinyl]
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Foundational & Exploratory

In-Depth Technical Guide: 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS No. 102570-64-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Pyrimidine-2,5-diyl)dianiline, also known as 2,5-Bis(4-aminophenyl)-pyrimidine, is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g/mol .[1][2] Its structure, featuring a central pyrimidine core substituted with two aniline rings, positions it as a member of the broader class of diarylpyrimidines. While specific research on this particular molecule is limited in publicly available literature, the diarylpyrimidine scaffold is of significant interest in medicinal chemistry due to its proven utility as a pharmacophore in a variety of therapeutic agents. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a detailed, representative synthetic protocol. Furthermore, it explores the well-documented biological activities of structurally related diarylpyrimidines, offering insights into the potential applications and signaling pathways that could be modulated by this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 102570-64-9[1][2]
Molecular Formula C₁₆H₁₄N₄[1][2]
Molecular Weight 262.31 g/mol [1]
IUPAC Name This compound
Synonyms 2,5-Bis(4-aminophenyl)-pyrimidine[1]
Physical State Solid
Storage Temperature Room Temperature

Synthesis and Experimental Protocol

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which is a widely used and versatile method for such transformations. This protocol is adapted from general procedures for the synthesis of similar 2,5-diarylpyrimidines.

Representative Synthesis Workflow

Synthesis_Workflow Start Starting Materials: 2,5-Dihalopyrimidine 4-Aminophenylboronic acid derivative Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Na₂CO₃) - Solvent (e.g., Toluene, Dioxane, DMF) Start->Reaction Reaction Setup Workup Reaction Work-up - Quenching - Extraction - Washing Reaction->Workup After Reaction Completion Purification Purification - Column Chromatography - Recrystallization Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: Representative workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Representative)

Materials:

  • 2,5-Dichloropyrimidine or 2,5-Dibromopyrimidine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or 4-aminophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihalopyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (or 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been identified in the reviewed literature, the diarylpyrimidine scaffold is a well-established "privileged structure" in drug discovery, known to interact with various biological targets, particularly protein kinases.

Potential as a Kinase Inhibitor

Many diarylpyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates CellularResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->CellularResponse Promotes Inhibitor This compound (Hypothetical) Inhibitor->Receptor Inhibits Inhibitor->Kinase Inhibits

References

An In-depth Technical Guide to the Chemical Properties of 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4,4'-(pyrimidine-2,5-diyl)dianiline. This diamine, also known as 2,5-bis(4-aminophenyl)-pyrimidine, serves as a valuable building block in the synthesis of advanced polymers and is of interest for its potential applications in materials science and drug discovery.

Core Chemical Properties

This compound is a solid aromatic compound characterized by a central pyrimidine ring substituted with two aniline groups at the 2 and 5 positions. A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2,5-bis(4-aminophenyl)pyrimidine, PRM[2][3]
CAS Number 102570-64-9[1][4]
Molecular Formula C₁₆H₁₄N₄[1][3]
Molecular Weight 262.31 g/mol [1][3]
Physical Form Solid[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Note: Specific quantitative data for melting point, boiling point, and solubility were not available in the reviewed literature.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process involving the formation of a dinitro precursor followed by a reduction reaction.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2,5-bis(4-nitrophenyl)pyrimidine cluster_1 Step 2: Reduction to this compound start p-Nitrobenzaldehyde + 2-Acetyl-5-nitrophenylpyrimidine catalyst MgO-Al₂O₃ Mixed Oxide Catalyst start->catalyst reaction1 Condensation Reaction (80°C, 2 hours) catalyst->reaction1 product1 2,5-bis(4-nitrophenyl)pyrimidine reaction1->product1 product1_input 2,5-bis(4-nitrophenyl)pyrimidine reducer Reducing Agent (e.g., Palladium on Carbon / Hydrogen Gas) product1_input->reducer reaction2 Reduction Reaction reducer->reaction2 final_product This compound reaction2->final_product

Caption: General two-step synthesis pathway for this compound.

Step 1: Synthesis of 2,5-bis(4-nitrophenyl)pyrimidine
Step 2: Reduction of 2,5-bis(4-nitrophenyl)pyrimidine

The dinitro compound is then reduced to the corresponding diamine, this compound. This reduction is typically carried out using standard reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas.[5] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is fully consumed. After the reaction is complete, the catalyst is typically removed by filtration, and the product is isolated and purified, for example, by recrystallization.

Spectral Characterization

The structure of this compound has been confirmed using various spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H) stretching vibrations, typically in the range of 3200-3500 cm⁻¹. Other significant peaks would include those corresponding to aromatic C-H stretching and C=C and C=N stretching vibrations within the aromatic and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. For this compound, the spectrum would show signals corresponding to the protons of the pyrimidine ring and the two substituted phenyl rings. The protons of the amine groups would appear as a broad singlet. A publication by Gan et al. (2017) provides a ¹H NMR spectrum for this compound, confirming its structure.[2][6]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can further help in confirming the structure of this compound.

Applications in Materials Science

The primary application of this compound found in the literature is as a diamine monomer in the synthesis of high-performance polyimides.[2][6] Polyimides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.

Experimental Workflow: Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Thermal Imidization monomers This compound + Aromatic Dianhydride solvent Polar Aprotic Solvent (e.g., DMAc) monomers->solvent reaction1 Polycondensation solvent->reaction1 paa Poly(amic acid) Solution reaction1->paa paa_input Poly(amic acid) Solution process Casting and Heating paa_input->process polyimide Polyimide Film/Fiber process->polyimide

Caption: General two-step process for the synthesis of polyimides from this compound.

The incorporation of the pyrimidine-containing diamine into the polyimide backbone can impart specific properties to the resulting polymer, such as improved thermal stability and mechanical performance, making these materials suitable for applications in areas like aerospace and electronics.[2][6]

Biological Activity and Drug Development Potential

While pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, there is currently no specific information available in the public domain regarding the biological activity, signaling pathways, or mechanism of action of this compound.[7][8][9] The research on this particular molecule has, to date, been focused on its application in materials science. Further investigation is required to explore its potential as a pharmacologically active agent.

Conclusion

This compound is a versatile diamine monomer with well-defined chemical properties and a clear synthetic pathway. Its primary established application lies in the field of polymer chemistry, particularly in the synthesis of high-performance polyimides. While the broader class of pyrimidines is of significant interest in drug development, the specific biological profile of this compound remains an unexplored area, presenting an opportunity for future research. This guide provides a solid foundation for researchers and scientists working with or interested in the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 2,5-bis(4-aminophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodology for preparing 2,5-bis(4-aminophenyl)pyrimidine, a molecule of interest in medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The principal route for the synthesis of 2,5-bis(4-aminophenyl)pyrimidine involves the reaction of a 2,5-dihalopyrimidine with a suitable 4-aminophenylboronic acid derivative. To ensure the success of the coupling reaction and to prevent potential side reactions involving the amino group, a protection-deprotection strategy is often employed. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_protection Step 1: Protection (Optional but Recommended) cluster_coupling Step 2: Double Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection 4_aminophenylboronic_acid 4-Aminophenylboronic acid protected_boronic_ester N-Boc-4-aminophenylboronic acid pinacol ester 4_aminophenylboronic_acid->protected_boronic_ester Boc2O, Pinacol protected_product 2,5-bis(4-(N-Boc-amino)phenyl)pyrimidine protected_boronic_ester->protected_product Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C 2_5_dibromopyrimidine 2,5-Dibromopyrimidine 2_5_dibromopyrimidine->protected_product final_product 2,5-bis(4-aminophenyl)pyrimidine protected_product->final_product TFA or HCl DCM

Caption: Synthetic workflow for 2,5-bis(4-aminophenyl)pyrimidine.

Experimental Protocols

The following protocols are representative procedures based on established Suzuki-Miyaura coupling reactions for the synthesis of diarylpyrimidines.[1][2][3]

2.1. Step 1: Synthesis of N-Boc-4-aminophenylboronic acid pinacol ester (Protection)

This step protects the amino group to prevent interference during the subsequent coupling reaction.

  • Reagents and Materials:

    • 4-Aminophenylboronic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Pinacol

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 4-aminophenylboronic acid (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Add pinacol (1.2 eq) and continue stirring for an additional 4 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the protected boronic ester.

2.2. Step 2: Synthesis of 2,5-bis(4-(N-Boc-amino)phenyl)pyrimidine (Double Suzuki-Miyaura Coupling)

This is the key C-C bond-forming step to construct the diarylpyrimidine core.[1][2]

  • Reagents and Materials:

    • 2,5-Dibromopyrimidine

    • N-Boc-4-aminophenylboronic acid pinacol ester (from Step 1)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[1]

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a Schlenk flask, dissolve 2,5-dibromopyrimidine (1.0 eq) and N-Boc-4-aminophenylboronic acid pinacol ester (2.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the solution by bubbling argon through it for 20-30 minutes.

    • Add potassium carbonate (4.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the protected product.

2.3. Step 3: Synthesis of 2,5-bis(4-aminophenyl)pyrimidine (Deprotection)

The final step involves the removal of the Boc protecting groups to yield the target compound.

  • Reagents and Materials:

    • 2,5-bis(4-(N-Boc-amino)phenyl)pyrimidine (from Step 2)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2,5-bis(4-aminophenyl)pyrimidine.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 2,5-bis(4-aminophenyl)pyrimidine and related diarylpyrimidines. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Yield (Coupling Step) 40-75%[1][2]
Yield (Overall) 30-60%Estimated
Melting Point >250 °C (decomposes)Predicted
Molecular Formula C₁₆H₁₄N₄-
Molecular Weight 262.31 g/mol -

Characterization Data

The following table presents expected characterization data for the final product.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.80 (s, 2H, pyrimidine-H), 7.85 (d, J=8.4 Hz, 4H, Ar-H), 6.70 (d, J=8.4 Hz, 4H, Ar-H), 5.50 (s, 4H, -NH₂).[4][5][6]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 158.0, 150.0, 148.5, 130.0, 125.0, 114.0.
Mass Spec (ESI-MS) m/z: 263.12 [M+H]⁺

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2) PdII_RX->Transmetal PdII_RR R-Pd(II)Ln-R' Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

References

An In-depth Technical Guide to the Spectroscopic Profile of 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4,4'-(pyrimidine-2,5-diyl)dianiline. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents expected spectroscopic data based on the analysis of its direct precursor, 2,5-bis(4-nitrophenyl)pyrimidine, and closely related pyrimidine derivatives. The methodologies for acquiring such data are also detailed to facilitate empirical validation.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound featuring a central pyrimidine ring substituted with two aniline groups at the 2 and 5 positions. This structure is of interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with pyrimidine derivatives.

Molecular Formula: C₁₆H₁₄N₄ Molecular Weight: 262.31 g/mol

Synthesis Pathway

The synthesis of this compound can be achieved through the reduction of its dinitro precursor, 2,5-bis(4-nitrophenyl)pyrimidine. The synthesis of this precursor typically involves the condensation of p-nitrobenzaldehyde with a suitable pyrimidine precursor.[1]

The general synthesis workflow is illustrated below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product p_nitrobenzaldehyde p-Nitrobenzaldehyde condensation Base-catalyzed condensation (e.g., MgO-Al₂O₃) p_nitrobenzaldehyde->condensation acetyl_nitrophenylpyrimidine 2-Acetyl-5-nitrophenylpyrimidine acetyl_nitrophenylpyrimidine->condensation dinitro_precursor 2,5-Bis(4-nitrophenyl)pyrimidine condensation->dinitro_precursor reduction Reduction of nitro groups (e.g., H₂/Pd-C, SnCl₂/HCl) dinitro_precursor->reduction dianiline_product This compound reduction->dianiline_product

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Expected) and Experimental Protocols

The following sections detail the expected spectroscopic data for this compound based on the analysis of analogous compounds.[2][3]

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2s2HPyrimidine C-H
~7.5 - 7.8d4HAromatic C-H (ortho to pyrimidine)
~6.7 - 7.0d4HAromatic C-H (ortho to -NH₂)
~5.0 - 5.5s (broad)4H-NH₂

Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160 - 165Pyrimidine C (C2, C5)
~150 - 155Aromatic C (C-NH₂)
~128 - 132Aromatic C-H
~120 - 125Aromatic C (ipso to pyrimidine)
~113 - 118Aromatic C-H

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Expected FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amine)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongC=N and C=C stretching (pyrimidine and aromatic rings)
1520 - 1480StrongAromatic C=C stretching
1300 - 1200MediumC-N stretching
850 - 800Strongpara-disubstituted benzene C-H out-of-plane bending

Experimental Protocol for FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
262High[M]⁺ (Molecular Ion)
235Moderate[M - HCN]⁺
131Moderate[M/2]⁺ (cleavage of the pyrimidine ring)

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the sample is sufficiently volatile and thermally stable).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a synthesized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Structure Confirmation cluster_reporting Reporting synthesis Synthesize and Purify This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_processing Process and Analyze Spectra nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Elucidate Structure and Confirm Purity data_processing->structure_elucidation report Compile Data and Generate Report structure_elucidation->report

Caption: Workflow for spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to perform experimental validation to obtain precise data for this compound.

References

Crystal Structure of 4,4'-(Pyrimidine-2,5-diyl)dianiline: A Technical Overview and Guide to Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 4,4'-(pyrimidine-2,5-diyl)dianiline. Despite a thorough review of scientific databases and literature, the specific crystallographic data for this compound, including unit cell parameters, space group, and detailed atomic coordinates, has not been publicly reported. This document, therefore, serves as a guide for researchers aiming to determine the crystal structure of this molecule. It outlines a general synthesis approach for related compounds and provides a detailed, standardized experimental protocol for single-crystal X-ray diffraction. Furthermore, a logical workflow for the synthesis and structural elucidation process is presented.

Introduction

This compound is a heterocyclic compound featuring a central pyrimidine ring substituted with two aniline moieties. The spatial arrangement of these aromatic rings, dictated by the crystal packing, is of significant interest for understanding its potential intermolecular interactions. Such interactions are crucial in the fields of materials science and drug development, influencing properties like solubility, stability, and biological activity. The pyrimidine core is a well-known pharmacophore present in numerous bioactive molecules and approved drugs.[1][2] The diaminopyrimidine structure, in particular, is a known inhibitor of dihydrofolate reductase, an important enzyme in DNA synthesis.

Given the absence of published crystallographic data for this compound, this guide provides the necessary foundational information to enable its determination.

Synthesis and Characterization

General Synthesis Approach

A common route to 2,5-disubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by functional group interconversion or cross-coupling reactions to introduce the desired substituents at the 2 and 5 positions. For the target molecule, a plausible synthetic strategy would involve a Suzuki or Stille coupling of a di-halogenated pyrimidine with an appropriate aminophenyl boronic acid or stannane derivative.

Experimental Protocol for Crystal Structure Determination

To elucidate the crystal structure of this compound, the following experimental workflow is recommended.

Crystallization

Successful single-crystal X-ray diffraction is contingent on obtaining high-quality single crystals.

  • Purification: The synthesized compound must be purified to the highest possible degree, typically using column chromatography or recrystallization.

  • Solvent Screening: A broad range of solvents and solvent mixtures with varying polarities should be screened for crystal growth. Common techniques include:

    • Slow evaporation

    • Vapor diffusion (solvent/anti-solvent)

    • Cooling of a saturated solution

  • Crystal Selection: A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, should be selected under a microscope.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their standard uncertainties.

  • Structure Solution: The crystal system and space group are determined from the diffraction pattern. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions.

The final refined structure will provide the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Data Presentation

As no experimental data for the crystal structure of this compound is available, a table of quantitative data cannot be provided at this time. Should the crystal structure be determined, the data would be presented as follows:

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₆H₁₄N₄
Formula Weight262.31 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
Absorption Coeff. (mm⁻¹)To be determined
F(000)To be determined
Crystal Size (mm³)To be determined
Temperature (K)To be determined
Radiation (λ, Å)To be determined
Reflections CollectedTo be determined
Independent ReflectionsTo be determined
R(int)To be determined
Final R indices [I>2σ(I)]To be determined
Goodness-of-fit on F²To be determined

Logical Workflow for Synthesis and Structure Determination

The following diagram illustrates the logical workflow from the synthesis of this compound to its full structural characterization.

Synthesis_and_Characterization_Workflow Start Starting Materials (e.g., Halogenated Pyrimidine, Aminophenyl Boronic Acid) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Reaction Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Crude Product Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Pure Compound SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD High-Quality Single Crystal DataProcessing Data Processing and Structure Solution SCXRD->DataProcessing Diffraction Data StructureRefinement Structure Refinement and Validation DataProcessing->StructureRefinement Initial Model FinalStructure Final Crystal Structure (CIF, Bond Lengths/Angles, Packing Diagrams) StructureRefinement->FinalStructure Refined Structure

Caption: Workflow for the synthesis and crystal structure determination of this compound.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a clear and actionable framework for its determination. The synthesis of the compound, followed by a systematic approach to crystallization and single-crystal X-ray diffraction, will be necessary to elucidate its three-dimensional structure. The resulting crystallographic data will be invaluable for future research in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. Researchers in the field are encouraged to pursue the experimental determination of this structure to fill the current knowledge gap.

References

An In-depth Technical Guide on the Solubility of 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the organic compound 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS No. 102570-64-9) in common solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier technical data, no quantitative solubility data for this specific compound has been identified in the public domain. This document summarizes the available qualitative information and provides a general experimental framework for determining its solubility.

Introduction

This compound, also known as 2,5-bis(4-aminophenyl)pyrimidine, is an aromatic diamine containing a central pyrimidine ring. Such molecules are often investigated as monomers for the synthesis of high-performance polymers, such as polyimides and polyamides, due to the rigid and thermally stable nature of the pyrimidine core. The solubility of this monomer is a critical parameter for its use in polymerization reactions, influencing solvent selection, reaction kinetics, and the properties of the resulting polymer.

Solubility of this compound: Current State of Knowledge

A thorough review of available scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound. No specific values (e.g., in mg/mL or moles/liter) in common organic or inorganic solvents were found.

Qualitative Assessment:

Based on the chemical structure, which features two polar aniline moieties and a heterocyclic pyrimidine ring, it is anticipated that this compound is a solid at room temperature. General chemical principles and limited supplier information suggest that the compound is likely to be soluble in polar organic solvents.

Inferences from the solubility of polymers derived from structurally similar aromatic diamines suggest that polar aprotic solvents may be effective in dissolving this compound. These solvents often include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Dimethyl sulfoxide (DMSO)

It is important to note that this is an educated inference and requires experimental verification.

Proposed Experimental Protocol for Solubility Determination

Given the absence of published data, a standardized experimental protocol is recommended to determine the solubility of this compound. The following is a general gravimetric method that can be adapted for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully extract a known volume of the supernatant using a pre-heated syringe to avoid precipitation.

  • Filtration: Immediately filter the supernatant through a syringe filter that is compatible with the solvent and has been pre-heated to the experimental temperature. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation: Transfer a precisely measured volume or mass of the clear filtrate to a pre-weighed evaporating dish or vial.

  • Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, re-weigh the dish or vial to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

Data Presentation:

The determined solubility data should be presented in a clear, tabular format for easy comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Solvent A25Experimental ValueCalculated Value
Solvent B25Experimental ValueCalculated Value
Solvent A50Experimental ValueCalculated Value
Solvent B50Experimental ValueCalculated Value

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Select Solvent and Temperature add_solute Add excess this compound to a known volume of solvent start->add_solute agitate Agitate in a thermostatically controlled environment add_solute->agitate check_eq Periodically measure concentration to confirm equilibrium agitate->check_eq separate Separate supernatant from undissolved solid check_eq->separate Equilibrium Reached filtrate Filter the supernatant separate->filtrate evaporate Evaporate solvent from a known volume of the filtrate filtrate->evaporate weigh Weigh the dried solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

There is a notable absence of publicly available quantitative solubility data for this compound. Based on its chemical structure, it is predicted to be soluble in polar organic solvents, particularly polar aprotic solvents. This technical guide provides a standardized experimental protocol to enable researchers and drug development professionals to determine the solubility of this compound in their laboratories. The generation and publication of such data would be of significant value to the scientific community, particularly in the fields of polymer chemistry and materials science.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-(Pyrimidine-2,5-diyl)dianiline. While direct experimental data for this specific compound is not extensively available in public literature, this document consolidates information on closely related pyrimidine derivatives and analogous aromatic diamines to project the thermal behavior of the title compound. This guide includes projected thermal properties, potential decomposition pathways, and detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of pyrimidine-based compounds in pharmaceutical and material science applications.

Introduction

This compound is a complex aromatic diamine featuring a central pyrimidine core. Pyrimidine derivatives are of significant interest in drug development due to their diverse biological activities.[1][2] The thermal stability of such compounds is a critical parameter, influencing storage, formulation, and processing, particularly in applications requiring elevated temperatures. Understanding the thermal decomposition behavior is crucial for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and related materials. This guide aims to provide a thorough technical understanding of these properties for this compound.

Projected Thermal Properties

Due to the absence of specific experimental data for this compound in the reviewed literature, the following data is based on the analysis of analogous phenyl- and pyrimidine-containing compounds. The thermal stability is expected to be high due to the presence of aromatic rings and the rigid pyrimidine core.

Table 1: Projected Thermal Decomposition Data for this compound and Related Compounds
CompoundTd5% (°C)Td10% (°C)Residue at 800°C (%)Analysis Condition
This compound (Projected) > 350> 400> 50Inert Atmosphere (e.g., Nitrogen)
4,6-bis(4-chlorophenyl)-2-phenylpyrimidine[3]~397 (sublimation)--Not specified
4,6-bis(4-(diphenylamino)phenyl)-2-phenylpyrimidine[3]438--Not specified
Polyimides with pyrimidine units[4]527 - 543552 - 580> 67Nitrogen Atmosphere

Note: The data for the specific target compound is a projection based on the stability of similar aromatic and heterocyclic structures. The data for related compounds is sourced from existing literature for comparative purposes.

Experimental Protocols for Thermal Analysis

Accurate determination of thermal stability and decomposition requires standardized experimental procedures. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.[1][5]

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Td,onset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occurs.

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

    • Record the percentage of residual mass at 800 °C.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program & Data Collection cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place load Load crucible into furnace place->load purge Purge with inert gas load->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot mass % vs. temperature record->plot determine Determine Td, Td5%, Td10% plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] It is used to study thermal transitions such as melting, glass transitions, and crystallization.

Objective: To determine the melting point (Tm), glass transition temperature (Tg), and enthalpy of fusion (ΔHf).

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (an identical empty, sealed pan) into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from 30 °C to a temperature approximately 30-50 °C above the expected melting point at a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the upper temperature back to 30 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Heat the sample again from 30 °C to the upper temperature at a heating rate of 10 °C/min. The data from this scan is typically used for analysis of Tg and Tm.

  • Data Collection: Continuously record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the baseline of the second heating scan.

    • Determine the melting point (Tm) from the peak temperature of the endothermic melting transition in the second heating scan.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program & Data Collection cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample seal Seal in aluminum pan weigh->seal load Load sample and reference pans seal->load purge Purge with inert gas load->purge heat1 1st Heat Scan purge->heat1 cool Cooling Scan heat1->cool heat2 2nd Heat Scan cool->heat2 record Record heat flow vs. temperature heat2->record plot Plot heat flow vs. temperature record->plot determine Determine Tg, Tm, ΔHf plot->determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be a complex process involving the cleavage of various bonds. Based on the structure, the following decomposition pathways can be hypothesized.

Decomposition_Pathway Initial_Compound This compound Pathway_A C-N Bond Cleavage Initial_Compound->Pathway_A Pathway_B Pyrimidine Ring Opening Initial_Compound->Pathway_B Fragments_A Formation of aniline and pyrimidine radicals Pathway_A->Fragments_A Fragments_B Formation of smaller nitrogen-containing fragments Pathway_B->Fragments_B Secondary_Decomposition Further fragmentation and char formation Fragments_A->Secondary_Decomposition Fragments_B->Secondary_Decomposition

Caption: Hypothesized thermal decomposition pathways.
  • Initial C-N Bond Cleavage: The bonds connecting the aniline moieties to the pyrimidine ring are likely points of initial cleavage under thermal stress. This would lead to the formation of aniline radicals and pyrimidine-based radical species.

  • Pyrimidine Ring Opening: At higher temperatures, the pyrimidine ring itself can undergo cleavage, leading to the formation of smaller, volatile nitrogen-containing fragments.

  • Secondary Decomposition and Char Formation: The initial radical fragments are highly reactive and will undergo further decomposition and polymerization reactions, ultimately leading to the formation of a stable carbonaceous char at high temperatures.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. While direct experimental data remains to be published, the information on analogous compounds and the detailed experimental protocols presented here offer a robust framework for anticipating its thermal behavior and for conducting further empirical studies. The high aromatic content and the presence of the stable pyrimidine heterocycle suggest that this compound is likely a thermally stable compound. However, experimental verification using the outlined TGA and DSC protocols is essential for precise characterization and safe handling in any application.

References

Electronic and optical properties of pyrimidine-based diamines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic and Optical Properties of Pyrimidine-Based Diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of pyrimidine-based diamines. These compounds are of significant interest due to their versatile applications in medicinal chemistry and materials science, acting as crucial scaffolds for drug development and as functional components in organic electronics.[1][2] This document details their fundamental photophysical and electrochemical characteristics, provides standardized experimental protocols for their analysis, and contextualizes their properties within relevant biological pathways.

Core Electronic Properties

The electronic nature of pyrimidine-based diamines is governed by the interplay between the electron-deficient pyrimidine ring and the electron-donating diamine substituents. The pyrimidine ring, a π-deficient heterocycle, facilitates nucleophilic aromatic substitution and influences the molecule's overall electronic landscape.[3] The addition of amino groups, which are strong electron-donors, modulates these properties significantly, leading to unique characteristics suitable for various applications.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding these properties.[4][5] DFT calculations help in determining key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the distribution of electron density.[6][7] These computational models have shown that adding nitrogen atoms to an aromatic ring, as in pyrimidine, tends to decrease the HOMO-LUMO gap and enhance electronic properties compared to benzene.[5] This tuning of the electronic structure is fundamental to the application of these molecules in areas like dye-sensitized solar cells and as anticancer agents.[8][9]

The redox behavior of pyrimidine-based diamines is typically investigated using electrochemical methods such as cyclic voltammetry (CV).[10] CV provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.[11][12] This data is vital for designing molecules for electronic devices and for understanding potential metabolic pathways in drug development.

Optical and Photophysical Properties

The unique electronic structure of pyrimidine-based diamines gives rise to distinct optical properties, which are primarily studied using UV-visible absorption and fluorescence spectroscopy.

UV-Visible Absorption

Pyrimidine-based diamines typically exhibit strong absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions within the molecule.[13][14] The position and intensity of these absorption maxima (λmax) are highly sensitive to the molecular structure and the solvent environment.[15] Functionalization of the pyrimidine core can significantly shift the absorption bands; for instance, the addition of amino groups to form 4,5-diaminopyrimidine results in a notable red-shift (a shift to longer wavelengths) compared to the parent pyrimidine molecule.[16] This phenomenon is often attributed to intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting pyrimidine ring.[8]

Fluorescence Emission

Many pyrimidine-based diamines are fluorescent, emitting light upon relaxation from an excited electronic state.[17] Their emission properties, including the emission maximum (λem), fluorescence quantum yield (Φf), and Stokes shift (the difference between λmax and λem), are critical for applications in fluorescent biomarkers, sensors, and organic light-emitting diodes (OLEDs).[2][16][18]

These properties are strongly influenced by both the molecular structure and the surrounding environment. For example, pyrimidine-based diboron complexes with donor-π-acceptor structures show positive solvatochromism, where the fluorescence maximum shifts to longer wavelengths in more polar solvents.[19] The fluorescence quantum yield of 4,5-diaminopyrimidine has also been shown to increase compared to its parent compound.[16] In some cases, the solvent can even dictate the relaxation pathway of the excited state, suppressing certain non-radiative decay mechanisms and enhancing fluorescence.[16]

Summary of Photophysical Data

The following table summarizes representative photophysical data for pyrimidine-based diamines and related derivatives as reported in the literature.

Compound ClassSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Reference
4,5-DiaminopyrimidineAqueous / AcetonitrileSignificant red-shift vs. pyrimidine-Increased vs. pyrimidine[16]
Pyrimidine-based Diboron Complex (Cyano derivative)n-hexane-551-[19]
Pyrimidine-based Diboron Complex (Cyano derivative)Acetonitrile-710-[19]
Pyrimidine-based Diboron Complex (Trifluoromethyl derivative)Solid State (Toluene-inclusion)-6680.16[19]
Pyrimidine-based Diboron Complex (Trifluoromethyl derivative)Solid State (Ethyl acetate-inclusion)-7090.04[19]
Poly(ether–imidazole–imide)s with diamine unitsNMP301-327--[13]

Experimental Protocols

Accurate characterization of the electronic and optical properties of pyrimidine-based diamines relies on standardized experimental techniques.

UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by a sample as a function of wavelength, providing information on electronic transitions.

Methodology:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20 minutes to ensure stability.[20]

  • Sample Preparation: Prepare a stock solution of the pyrimidine-based diamine in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or water). From the stock, prepare a series of dilutions of known concentrations.[20] The final absorbance should ideally be within the linear range of the instrument (typically < 1.0 AU).[21]

  • Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[20]

  • Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution before filling it. Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) by plotting a calibration curve of absorbance versus concentration for the standards.[22]

Fluorescence Spectroscopy

This technique measures the emission of light from a sample that has been excited by UV or visible light. It provides information on the molecule's excited state properties.[21]

Methodology:

  • Sample Preparation: Prepare dilute solutions of the analyte in a suitable solvent. The concentration should be low enough to avoid inner filter effects, where the emitted light is reabsorbed by the sample (absorbance at the excitation wavelength is typically kept below 0.05 AU).[21]

  • Instrument Setup: Turn on the spectrofluorometer and allow the xenon arc lamp source to stabilize.

  • Excitation and Emission Wavelengths:

    • To determine the emission spectrum, set the excitation monochromator to the sample's λmax (determined from UV-Vis) and scan the emission monochromator over a range of longer wavelengths.[23]

    • To determine the excitation spectrum, set the emission monochromator to the sample's λem and scan the excitation monochromator.[24]

  • Blank Subtraction: Measure the spectrum of a solvent blank. This is crucial to identify and subtract background signals, including Raman scattering from the solvent.[21]

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard (e.g., quinine sulfate). The absorbance of both the sample and standard are measured at the same excitation wavelength, and their integrated fluorescence intensities are compared.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox properties of a compound by measuring the current response to a linearly cycled potential sweep.[25][26]

Methodology:

  • Electrolyte Preparation: Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu4N][PF6]) in a suitable high-purity solvent like acetonitrile.[27]

  • Electrode Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[26] Polish the working electrode before each experiment.

  • Analyte Solution: Dissolve the pyrimidine-based diamine in the electrolyte solution at a concentration of approximately 1-5 mM.[27][28]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.[28]

  • Background Scan: Run a CV scan of the electrolyte solution alone to establish the potential window and identify any background peaks.[27]

  • Sample Scan: Run the CV scan for the analyte solution. Set the potential range to cover the expected oxidation and reduction events. Scan at various rates (e.g., 20, 50, 100 mV/s) to investigate the nature of the redox processes.[25][28]

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. These values provide information about the energies of the HOMO and LUMO levels. For reversible processes, the peak separation should be close to 59/n mV (where n is the number of electrons transferred).

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide clear visualizations of experimental processes and biological mechanisms involving pyrimidine-based diamines.

G cluster_prep Sample & Instrument Preparation cluster_exp Experimental Measurement cluster_data Data Analysis & Interpretation p1 Synthesize/Obtain Pyrimidine-Diamine Compound p2 Prepare Stock & Dilute Solutions (UV-Vis, Fluorescence) p1->p2 p3 Prepare Analyte in Electrolyte (Cyclic Voltammetry) p1->p3 exp1 UV-Vis Spectroscopy p2->exp1 exp2 Fluorescence Spectroscopy p2->exp2 exp3 Cyclic Voltammetry p3->exp3 p4 Warm-up & Calibrate Spectrometers / Potentiostat p4->exp1 p4->exp2 p4->exp3 d1 Determine λ_max (Absorption) exp1->d1 d2 Determine λ_em & Quantum Yield (Emission) exp2->d2 d3 Determine Redox Potentials (E_ox, E_red) exp3->d3 d4 Calculate HOMO/LUMO Levels & Energy Gap d1->d4 d2->d4 d3->d4 conclusion conclusion d4->conclusion Correlate Structure with Properties G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds jak_p P-JAK jak->jak_p Autophosphorylation stat STAT jak_p->stat Phosphorylates stat_p P-STAT stat->stat_p dimer P-STAT Dimer stat_p->dimer Dimerization gene Target Gene Transcription dimer->gene Translocates to Nucleus inhibitor Pyrimidine-Diamine Inhibitor inhibitor->jak_p INHIBITS

References

Quantum Chemical Calculations for 4,4'-(pyrimidine-2,5-diyl)dianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-(pyrimidine-2,5-diyl)dianiline is a heterocyclic compound featuring a central pyrimidine ring bonded to two aniline moieties. The structural and electronic properties of such molecules are of significant interest in medicinal chemistry and materials science due to the versatile role of the pyrimidine scaffold in biological systems and the electronic characteristics of the aniline groups. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing insights into molecular geometry, stability, reactivity, and spectroscopic signatures. This guide serves as a foundational resource for researchers aiming to apply computational chemistry methods to study this molecule and its derivatives.

Core Computational Methodologies

The primary approach for quantum chemical calculations on medium-sized organic molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for a wide range of molecular properties.

Software and Theoretical Level

A typical computational setup would involve a software package such as Gaussian, ORCA, or Spartan. For reliable results, a common level of theory employed is DFT using a hybrid functional like B3LYP, combined with a Pople-style basis set such as 6-31G(d,p) or a more flexible one like 6-311+G(d,p) for enhanced accuracy, especially for anionic species or excited states.[1][2]

Experimental Protocols: A Computational Workflow

The following outlines a standard protocol for performing quantum chemical calculations on this compound.

Step 1: Molecular Structure Input The initial step involves constructing the 3D structure of this compound using a molecular builder. The CAS number for this molecule is 102570-64-9, and its IUPAC name is 4-[2-(4-aminophenyl)pyrimidin-5-yl]aniline.

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent property calculations depend on the optimized geometry. The optimization is typically performed in the gas phase or with an implicit solvent model to mimic solution-phase conditions. A vibrational frequency analysis should be performed afterward to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Electronic Structure Analysis Once the geometry is optimized, a single-point energy calculation is performed to determine various electronic properties. Key properties include:

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions, reactivity, and stability. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity.

Step 4: Spectroscopic Predictions Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Vibrational Frequencies (IR/Raman): The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to aid in the assignment of spectral bands.

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum.

A visual representation of this workflow is provided in the diagram below.

G Computational Workflow for this compound A 1. Molecular Structure Input (Build 3D structure) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm minimum energy structure) B->C D 4. Single-Point Energy Calculation (Optimized Geometry) C->D H Spectroscopic Predictions (IR/Raman Spectra) C->H E Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) D->E F 5. TD-DFT Calculation (Excited States) D->F G Spectroscopic Predictions (UV-Vis Spectrum) F->G

Caption: A flowchart illustrating the typical computational workflow for quantum chemical calculations.

Data Presentation

As no specific computational data for this compound has been published, the following tables are presented with hypothetical data for illustrative purposes. These tables represent the type of quantitative information that would be generated from the computational workflow described above.

Table 1: Optimized Geometric Parameters (Hypothetical)

ParameterBond/AngleValue (Å/°)
Bond LengthC-N (pyrimidine)1.34
C-C (pyrimidine-phenyl)1.48
C-N (aniline)1.40
Dihedral AnglePhenyl-Pyrimidine-Phenyl35.0

Table 2: Calculated Electronic Properties (Hypothetical)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment2.1 D
Ground State Energy-1234.56 Hartree

Table 3: Predicted Spectroscopic Data (Hypothetical)

SpectrumPeak PositionIntensityAssignment
IR3450 cm⁻¹StrongN-H stretch (aniline)
1600 cm⁻¹MediumC=N stretch (pyrimidine)
UV-Vis320 nmHighπ-π* transition

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. For instance, many pyrimidine derivatives are known to be kinase inhibitors. The logical relationship for a hypothetical mechanism of action is depicted below.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cellular Environment Molecule This compound Kinase Target Kinase Molecule->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: A diagram showing a potential mechanism of action via competitive kinase inhibition.

Conclusion

This technical guide has outlined the standard methodologies for performing quantum chemical calculations on this compound. While specific published data for this molecule is currently unavailable, the described computational protocols, based on Density Functional Theory, provide a robust framework for researchers to investigate its geometric, electronic, and spectroscopic properties. The provided workflows and illustrative data tables serve as a practical starting point for future computational studies, which will be invaluable for assessing the potential of this and related compounds in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential properties of polyimides derived from the heterocyclic diamine, 4,4'-(Pyrimidine-2,5-diyl)dianiline. The inclusion of the pyrimidine moiety into the polyimide backbone is anticipated to impart unique characteristics, such as enhanced thermal stability, improved solubility, and potential for metal coordination, making these polymers attractive for advanced applications in electronics, aerospace, and biomedical fields.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[1] The incorporation of heterocyclic rings, such as pyrimidine, into the polymer backbone can further enhance these properties.[2][3] The nitrogen atoms in the pyrimidine ring can disrupt chain packing, potentially leading to increased solubility in organic solvents, a common challenge in polyimide processing.[2] Furthermore, the lone pair of electrons on the nitrogen atoms may allow for post-synthesis modification or the creation of polymer-metal complexes.[2] The rigid and polarizable nature of the pyrimidine nucleus is expected to contribute positively to the thermal stability of the resulting polyimides.[2]

This document outlines a detailed protocol for the synthesis of polyimides using this compound as the diamine monomer. It also presents a summary of expected properties based on data from analogous polyimide systems containing other nitrogen-containing heterocyclic groups.

Experimental Protocols

The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

Protocol 1: Synthesis of Poly(amic acid) Precursor

Materials:

  • This compound (Ambeed, Inc. or equivalent, 97% purity)

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (high purity)

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Ice bath

Procedure:

  • Equip a dry, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a stopper.

  • Under a gentle stream of nitrogen, add a precisely weighed amount of this compound to the flask.

  • Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the diamine, targeting a final solids concentration of 15-20% (w/v). Stir until the diamine is completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of the chosen aromatic dianhydride in small portions to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous solution of poly(amic acid) can be used directly for film casting and thermal imidization.

Protocol 2: Thermal Imidization

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate

  • Doctor blade or spin coater

  • Programmable vacuum oven or furnace

Procedure:

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

  • Place the coated substrate in a programmable oven or furnace.

  • Perform the thermal imidization using a staged heating program under a nitrogen atmosphere or vacuum:

    • Heat to 80 °C for 2 hours to slowly remove the solvent.

    • Increase the temperature to 150 °C and hold for 1 hour.

    • Increase the temperature to 200 °C and hold for 1 hour.

    • Increase the temperature to 250 °C and hold for 1 hour.

    • Finally, increase the temperature to 300 °C and hold for 1 hour to ensure complete imidization.

  • After the heating program is complete, allow the oven to cool slowly to room temperature.

  • Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and tough.

Data Presentation

The following table summarizes the expected properties of polyimides derived from this compound based on literature values for polyimides containing other pyridine and pyrimidine moieties. Actual values will depend on the specific dianhydride used and the final polymer molecular weight.

PropertyExpected RangeDianhydride Reference
Thermal Properties
Glass Transition Temp. (Tg)230 - 330 °CBTDA, 6FDA
5% Weight Loss Temp. (TGA)470 - 500 °C (in N₂)Various
10% Weight Loss Temp. (TGA)490 - 540 °C (in N₂)Various
Char Yield at 800 °C55 - 65% (in N₂)Various
Mechanical Properties
Tensile Strength90 - 145 MPaVarious
Elongation at Break5 - 15%Various
Tensile Modulus1.2 - 2.8 GPaVarious
Solubility
Soluble in aprotic polar solvents (NMP, DMAc, DMF) at room temperature.Pyrimidine/Pyridine containing PIs

Note: NMP = N-methyl-2-pyrrolidone, DMF = N,N-dimethylformamide. Data is compiled from analogous systems and should be considered representative.[3][4][5]

Visualizations

Logical Workflow for Polyimide Synthesis

Polyimide_Synthesis Diamine This compound PAA Poly(amic acid) Precursor Diamine->PAA Polyaddition Dianhydride Aromatic Dianhydride (e.g., PMDA, BTDA, 6FDA) Dianhydride->PAA Solvent DMAc Solvent Solvent->PAA PI Pyrimidine-Containing Polyimide PAA->PI Thermal Imidization (Cyclodehydration) Water Water (by-product) PI->Water

Caption: General workflow for the two-step synthesis of pyrimidine-containing polyimides.

Relationship Between Monomer Structure and Polymer Properties

Properties_Relationship Monomer Monomer Structure (Diamine + Dianhydride) Thermal High Thermal Stability (High Tg, Td) Monomer->Thermal Rigid Aromatic Backbone + Heterocycle Mechanical Good Mechanical Properties (Strength, Modulus) Monomer->Mechanical Strong Interchain Interactions Solubility Enhanced Solubility (in organic solvents) Monomer->Solubility Pyrimidine Ring (Disrupts Packing) Processing Improved Processability Solubility->Processing

Caption: Influence of monomer structure on the final properties of the polyimide.

References

Application Notes and Protocols for 4,4'-(Pyrimidine-2,5-diyl)dianiline in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4'-(Pyrimidine-2,5-diyl)dianiline as a promising monomer for the synthesis of high-performance polyimides and polyamides. The incorporation of the rigid and nitrogen-rich pyrimidine ring into the polymer backbone is expected to impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. This document outlines the synthesis of the monomer, its polymerization into polyimides and polyamides, and the characterization of these advanced polymers.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers a versatile and efficient route to connect the aniline moieties to the pyrimidine core.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dichloropyrimidine

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, combine 2,5-dichloropyrimidine (1.0 eq), 4-aminophenylboronic acid (2.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane, toluene, and water (in a 4:1:1 volume ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

monomer_synthesis reagents 2,5-Dichloropyrimidine + 4-Aminophenylboronic acid + Pd(OAc)₂, PPh₃, K₂CO₃ reaction Suzuki Coupling (Reflux, 24h, N₂) reagents->reaction solvent Dioxane/Toluene/Water solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

High-Performance Polymers: Polyimides

Polyimides derived from this compound are anticipated to exhibit outstanding thermal and mechanical properties due to the rigidity of the pyrimidine-containing diamine.

Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous NMP.

    • Gradually add an equimolar amount of PMDA to the stirred solution at room temperature.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Heat the cast film in a vacuum oven using a stepwise heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect thermal imidization.

    • Cool the film gradually to room temperature before removal from the glass plate.

polyimide_synthesis monomers This compound + Pyromellitic Dianhydride (PMDA) polyamic_acid Poly(amic acid) Formation (RT, 24h, N₂) monomers->polyamic_acid solvent Anhydrous NMP solvent->polyamic_acid casting Film Casting polyamic_acid->casting imidization Thermal Imidization (Stepwise heating to 300°C) casting->imidization polyimide_film Polyimide Film imidization->polyimide_film

Caption: Experimental workflow for the synthesis of a polyimide film.

Expected Properties of Pyrimidine-Containing Polyimides

The following table summarizes the expected range of properties for polyimides based on this compound, extrapolated from data on analogous high-performance polyimides.

PropertyExpected Value Range
Glass Transition Temp. (Tg)300 - 400 °C
Decomposition Temp. (Td)> 500 °C
Tensile Strength100 - 150 MPa
Tensile Modulus3 - 5 GPa
Elongation at Break5 - 15%
Dielectric Constant (1 MHz)2.8 - 3.5

High-Performance Polymers: Polyamides

The introduction of the pyrimidine moiety into a polyamide backbone is expected to enhance its thermal stability and mechanical performance compared to conventional aromatic polyamides.

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine

Procedure:

  • Monomer Solution Preparation: In a dry, nitrogen-purged flask, dissolve this compound in anhydrous DMAc containing dissolved lithium chloride (to enhance solubility and prevent precipitation).

  • Polycondensation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Polymer Precipitation and Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of methanol. Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 80 °C.

polyamide_synthesis monomers This compound + Terephthaloyl Chloride polycondensation Low-Temperature Polycondensation (0°C to RT, 14h, N₂) monomers->polycondensation solvent Anhydrous DMAc/LiCl solvent->polycondensation precipitation Precipitation in Methanol polycondensation->precipitation washing Washing with Methanol & Water precipitation->washing polyamide_powder Polyamide Powder washing->polyamide_powder

Caption: Synthesis workflow for pyrimidine-containing polyamides.

Expected Properties of Pyrimidine-Containing Polyamides

The properties of polyamides derived from this compound are anticipated to be superior to those of many commercial aromatic polyamides.

PropertyExpected Value Range
Glass Transition Temp. (Tg)280 - 350 °C
Decomposition Temp. (Td)> 480 °C
Tensile Strength120 - 180 MPa
Tensile Modulus4 - 6 GPa
Limiting Oxygen Index (LOI)> 35%

Characterization of Polymers

The synthesized polyimides and polyamides should be characterized using a suite of analytical techniques to determine their structure and properties.

Recommended Characterization Techniques:

  • Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and imidization/amidation.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition temperature. Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.

  • Mechanical Testing: Tensile testing to determine tensile strength, tensile modulus, and elongation at break.

  • Morphology: Wide-Angle X-ray Diffraction (WAXD) to assess the degree of crystallinity.

Potential Applications

The exceptional properties of high-performance polymers derived from this compound make them suitable for a range of demanding applications, including:

  • Aerospace and Automotive: Components requiring high thermal stability and mechanical strength.

  • Electronics: Substrates for flexible printed circuits, high-temperature wire insulation, and dielectric layers in microelectronics.

  • Membranes: Gas separation and filtration applications where chemical and thermal resistance are crucial.

  • Advanced Composites: As a matrix resin for high-performance composites.

These application notes provide a foundational guide for researchers and scientists interested in exploring the potential of this compound as a monomer for a new generation of high-performance polymers. The detailed protocols and expected property ranges offer a starting point for further research and development in this exciting area of polymer chemistry.

Synthesis of Covalent Organic Frameworks (COFs) Using Pyrimidine Diamines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of covalent organic frameworks (COFs) utilizing pyrimidine diamine building blocks. It is intended to guide researchers in the fields of materials science, chemistry, and drug development in the design, synthesis, and potential application of these promising porous materials.

Introduction

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their tunable porosity and the ability to incorporate functional organic building blocks make them highly attractive for a variety of applications, including gas storage, catalysis, and drug delivery. The incorporation of pyrimidine diamines as linkers in COF synthesis is of particular interest due to the significant role of the pyrimidine scaffold in a wide range of pharmaceuticals, including anticancer agents. Pyrimidine derivatives are known to play a role in key signaling pathways implicated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways. This overlap presents a unique opportunity to design COFs that not only act as drug delivery vehicles but may also possess intrinsic therapeutic potential.

Application Notes

The use of pyrimidine diamines in COF synthesis offers several advantages for researchers, particularly those in drug development:

  • Biocompatibility and Bioactivity: The pyrimidine core is a common motif in many FDA-approved drugs, suggesting that COFs incorporating this moiety may exhibit good biocompatibility. Furthermore, the pyrimidine unit itself can interact with biological targets, opening the door to COFs with inherent therapeutic properties.

  • Drug Delivery of Anticancer Agents: The porous nature of pyrimidine-based COFs makes them suitable carriers for anticancer drugs, such as 5-fluorouracil (a pyrimidine analog) and other chemotherapeutics.[1][2][3] The tunable pore size and surface chemistry of the COF can be engineered to control the loading and release kinetics of the drug, potentially leading to more effective and targeted cancer therapies.[4][5]

  • Targeting Cancer Signaling Pathways: Pyrimidine derivatives are known inhibitors of key signaling pathways in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.[6][7][8][9] COFs functionalized with pyrimidine diamines could potentially modulate these pathways, either directly or through the localized delivery of pyrimidine-based inhibitors.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solvothermal synthesis of an imine-linked covalent organic framework using a pyrimidine diamine linker. The following protocol is a representative example and may require optimization for different pyrimidine diamine and aldehyde linkers.

Materials and Equipment:

  • Monomers:

    • Aldehyde linker (e.g., 1,3,5-triformylphloroglucinol - Tp)

    • Pyrimidine diamine linker (e.g., 2,4-diaminopyrimidine)

  • Solvents:

    • 1,4-Dioxane

    • Mesitylene

    • Aqueous acetic acid (e.g., 6 M)

  • Equipment:

    • Pyrex tube with a sealable cap

    • Schlenk line or glovebox for inert atmosphere

    • Oven for solvothermal reaction

    • Centrifuge

    • Soxhlet extractor

    • Vacuum oven

Detailed Synthesis Protocol:

  • Preparation of the Reaction Mixture:

    • In a Pyrex tube, add the aldehyde linker (e.g., Tp, 0.15 mmol) and the pyrimidine diamine linker (e.g., 2,4-diaminopyrimidine, 0.225 mmol).

    • Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).

    • Add aqueous acetic acid (0.3 mL, 6 M) to the mixture to catalyze the imine formation.

  • Degassing and Sealing:

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

    • Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases.

    • Seal the tube under vacuum.

  • Solvothermal Reaction:

    • Place the sealed tube in an oven preheated to 120 °C.

    • Maintain the reaction at this temperature for 3 days.

  • Isolation and Purification:

    • After cooling to room temperature, an off-white precipitate should be visible.

    • Collect the solid product by centrifugation.

    • Wash the solid with anhydrous acetone (3 x 10 mL) to remove unreacted monomers and solvent.

    • Further purify the product by Soxhlet extraction with anhydrous tetrahydrofuran (THF) for 24 hours.

  • Activation:

    • Dry the purified COF powder under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

    • The activated COF is then ready for characterization and application studies.

Data Presentation

The following table summarizes typical quantitative data for pyrimidine-based and other nitrogen-rich covalent organic frameworks.

COF NameLinker(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
Tp-Tap 1,3,5-Triformylphloroglucinol, 2,4,6-tris(4-aminophenyl)pyrimidine~1200~0.751.8Fictional Example
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde2352--[10]
HHU-COF-2 1,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde1356--[10]
BTP-COF Not specified~2000-4.0[11]
Nitrogen-rich MOF Nitrogen-rich ligandHigh--

Note: Data for Tp-Tap is a representative example as specific literature values were not found in the search.

Mandatory Visualization

Experimental Workflow for COF Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Monomers Monomers (Aldehyde & Pyrimidine Diamine) Mixing Mixing & Sonication Monomers->Mixing Solvents Solvents (e.g., Dioxane, Mesitylene) Solvents->Mixing Catalyst Catalyst (Acetic Acid) Catalyst->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Solvothermal Solvothermal Reaction (120°C, 3 days) Degassing->Solvothermal Isolation Isolation (Centrifugation) Solvothermal->Isolation Washing Washing (Acetone) Isolation->Washing Extraction Soxhlet Extraction (THF) Washing->Extraction Activation Activation (Vacuum, 150°C) Extraction->Activation Characterization Characterization Activation->Characterization Characterization & Application

Caption: Solvothermal synthesis workflow for pyrimidine diamine-based COFs.

EGFR Signaling Pathway and Potential Inhibition by Pyrimidine-Based Compounds

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CellResponse CellResponse Transcription->CellResponse Cell Proliferation, Survival, Angiogenesis PyrimidineInhibitor Pyrimidine-Based Inhibitor (e.g., from COF delivery) PyrimidineInhibitor->EGFR Inhibits PyrimidineInhibitor->PI3K Inhibits

References

Application Notes and Protocols: 4,4'-(Pyrimidine-2,5-diyl)dianiline in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimide membranes are at the forefront of gas separation technologies due to their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The performance of these membranes, specifically their permeability to different gases and their selectivity in separating gas mixtures, is intrinsically linked to the chemical structure of the polymer backbone. This is determined by the choice of dianhydride and diamine monomers used in their synthesis.[1][3] The incorporation of rigid, polar, or sterically hindered monomers can significantly alter the fractional free volume and inter-chain spacing within the polymer matrix, thereby influencing gas transport properties.[3][4]

This document explores the potential application of 4,4'-(Pyrimidine-2,5-diyl)dianiline , a heterocyclic diamine, in the fabrication of advanced gas separation membranes. While direct experimental data on polyimides derived from this specific diamine is not extensively available in peer-reviewed literature, its unique structure, featuring a polar pyrimidine ring, suggests its potential for creating membranes with tailored gas separation characteristics. The nitrogen-rich pyrimidine core is anticipated to influence polymer chain packing and intermolecular interactions, potentially enhancing selectivity for specific gas pairs like CO₂/CH₄.

These notes provide a generalized framework for the synthesis, fabrication, and characterization of polyimide membranes using this compound, drawing upon established protocols for similar novel polyimides.

Potential Advantages of Incorporating this compound

The chemical structure of this compound suggests several potential benefits when used as a monomer for polyimide gas separation membranes:

  • Enhanced Selectivity: The polar pyrimidine moiety may introduce favorable interactions with polar gases such as CO₂, potentially increasing the solubility component of permeability and thereby improving CO₂/CH₄ or CO₂/N₂ selectivity.

  • Controlled Inter-chain Spacing: The rigid and non-linear geometry of the diamine can disrupt efficient chain packing, leading to an increase in fractional free volume and potentially higher gas permeability.

  • Thermal and Chemical Stability: The aromatic and heterocyclic nature of the diamine is expected to contribute to high thermal stability, a characteristic feature of aromatic polyimides.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of polyimides from this compound and a common dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), followed by membrane fabrication and gas separation performance evaluation.

Protocol 1: Synthesis of Poly(amic acid) and Polyimide

This protocol describes the two-step polycondensation method, which is a widely used technique for synthesizing high-molecular-weight polyimides.[1][5]

Materials:

  • This compound

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP.

    • Once the diamine has completely dissolved, add an equimolar amount of 6FDA in portions.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the solution at room temperature for 1 hour, and then heat to 80°C for an additional 3 hours.

    • Precipitate the resulting polyimide by slowly pouring the cooled solution into a large volume of methanol.

    • Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 120°C for 24 hours.

Protocol 2: Fabrication of Dense Polyimide Membranes

The solution casting method is a common technique for preparing flat sheet membranes for gas permeation studies.[6]

Materials:

  • Synthesized polyimide powder

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Glass casting plate

  • Leveling blade

Procedure:

  • Prepare a 15-20 wt% solution of the synthesized polyimide in NMP by stirring until the polymer is fully dissolved.

  • Filter the polymer solution to remove any undissolved particles.

  • Cast the filtered solution onto a clean, level glass plate using a casting knife or doctor blade set to a specific thickness.

  • Place the cast film in a vacuum oven and dry using a stepwise heating program (e.g., 80°C for 2 hours, 120°C for 2 hours, 150°C for 2 hours, and finally 200°C for 12 hours) to slowly remove the solvent and avoid defect formation.

  • After cooling to room temperature, carefully peel the membrane from the glass plate.

Protocol 3: Gas Permeation Measurement

The constant-volume, variable-pressure method is a standard technique for determining the gas permeability of dense polymeric membranes.

Apparatus:

  • Gas permeation cell

  • High-purity test gases (e.g., H₂, He, O₂, N₂, CH₄, CO₂)

  • Pressure transducers

  • Vacuum pump

  • Constant temperature chamber

Procedure:

  • Mount a circular sample of the prepared membrane in the gas permeation cell, ensuring a good seal.

  • Evacuate both the upstream and downstream sides of the membrane to remove any residual gases.

  • Pressurize the upstream side of the membrane with the test gas to a specific pressure (e.g., 2 atm).[4]

  • Monitor the pressure increase on the downstream side over time using a pressure transducer.

  • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase.

  • Repeat the measurement for each test gas.

  • The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (αA/B = PA / PB).

Data Presentation

While specific quantitative data for polyimides derived from this compound is not available, the following tables provide a template for how such data should be presented. For context, representative data for a high-performance 6FDA-based polyimide (6FDA-DAM) is included.[7]

Table 1: Thermal and Mechanical Properties of the Polyimide Membrane

PropertyExpected Range/Value
Glass Transition Temperature (Tg)> 300 °C
Decomposition Temperature (Td5%)> 450 °C
Tensile Strength80 - 120 MPa
Elongation at Break5 - 15 %

Table 2: Gas Permeability and Ideal Selectivity Data (at 35°C)

GasKinetic Diameter (Å)6FDA-DAM Permeability (Barrer)1[7]Polyimide from this compound (Barrer)
He2.60533.21Data to be determined
H₂2.89-Data to be determined
CO₂3.30842.41Data to be determined
O₂3.46191.53Data to be determined
N₂3.6454.99Data to be determined
CH₄3.8046.81Data to be determined

11 Barrer = 10-10 cm³(STP)·cm / (cm²·s·cmHg)

Table 3: Ideal Gas Pair Selectivities (at 35°C)

Gas Pair6FDA-DAM Selectivity[7]Polyimide from this compound
CO₂/CH₄18.0Data to be determined
CO₂/N₂15.3Data to be determined
O₂/N₂3.48Data to be determined
H₂/CO₂-Data to be determined
He/CH₄11.4Data to be determined

Visualizations

The following diagrams illustrate the general workflow for the synthesis and testing of polyimide gas separation membranes.

G cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing Diamine This compound PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PolyamicAcid Solvent NMP Solvent Solvent->PolyamicAcid Imidization Chemical or Thermal Imidization PolyamicAcid->Imidization Polyimide Polyimide Polymer Imidization->Polyimide CastingSolution Polymer Casting Solution Polyimide->CastingSolution Casting Solution Casting on Glass Plate CastingSolution->Casting Drying Solvent Evaporation (Vacuum Oven) Casting->Drying Membrane Dense Polyimide Membrane Drying->Membrane PermeationCell Gas Permeation Cell Membrane->PermeationCell Permeation Permeation Measurement PermeationCell->Permeation GasFeed High-Purity Gas Feed GasFeed->PermeationCell DataAnalysis Data Analysis Permeation->DataAnalysis Results Permeability & Selectivity Data DataAnalysis->Results

Caption: Workflow for Polyimide Membrane Synthesis and Testing.

G start Start: Define Gas Separation Target (e.g., CO2/CH4) synthesis Synthesize Polyimide using This compound start->synthesis characterization Characterize Polymer (FTIR, TGA, GPC) synthesis->characterization fabrication Fabricate Dense Membrane (Solution Casting) characterization->fabrication permeation Measure Gas Permeability (Single Gas Testing) fabrication->permeation analysis Calculate Permeability (P) and Selectivity (α) permeation->analysis comparison Compare with Robeson Upper Bound and Literature Data analysis->comparison optimization Optimize Structure (e.g., change dianhydride) comparison->optimization Performance not optimal end End: High-Performance Membrane comparison->end Performance optimal optimization->synthesis

Caption: Logical Flow for Membrane Development and Optimization.

References

Preparation of Low Dielectric Constant Polyimides from 4,4'-(Pyrimidine-2,5-diyl)dianiline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of novel polyimides with low dielectric constants derived from the diamine monomer, 4,4'-(pyrimidine-2,5-diyl)dianiline. The incorporation of the pyrimidine moiety into the polyimide backbone is a strategic approach to reduce the dielectric constant while maintaining good thermal and mechanical properties, making these materials promising candidates for applications in microelectronics, aerospace, and advanced packaging technologies.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, for advanced microelectronic applications, such as interlayer dielectrics in integrated circuits and substrates for flexible electronics, materials with low dielectric constants (low-k) are essential to minimize signal delay, cross-talk, and power dissipation. The introduction of heterocyclic units, such as pyrimidine, into the polyimide backbone can effectively lower the dielectric constant by disrupting chain packing and reducing intermolecular electronic polarization.[1][2][3][4] This document outlines the synthesis of the key diamine monomer, its polymerization with a common dianhydride, and the comprehensive characterization of the resulting polyimide films.

Synthesis of this compound Monomer

While this compound is commercially available, this section provides a representative synthetic protocol for its preparation, adapted from established methods for analogous pyrimidine-containing diamines. The synthesis typically involves a Suzuki or Stille coupling reaction to form the C-C bonds between the pyrimidine core and the aniline moieties.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2,5-Dichloropyrimidine or 2,5-Dibromopyrimidine

  • 4-Aminophenylboronic acid or (4-aminophenyl)tributylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, DMF, Dioxane)

  • Deionized water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,5-dihalopyrimidine (1.0 eq) and 4-aminophenylboronic acid (2.2 eq) in a mixture of toluene and water.

  • Add the palladium catalyst (0.05 eq) and the base (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preparation of Polyimide Films

A conventional two-step polymerization method is employed for the synthesis of polyimides from this compound and an aromatic dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to the final polyimide.

Protocol 3.1: Synthesis of Poly(amic acid) and Polyimide Film Formation

Materials:

  • This compound

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Glass plates

  • Doctor blade or spin coater

  • Programmable oven or vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc with mechanical stirring until fully dissolved.

    • Gradually add an equimolar amount of 6FDA powder to the diamine solution in small portions.

    • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade or spin coater to achieve a uniform thickness.

    • Place the cast film in a programmable oven and subject it to a stepwise thermal curing process:

      • 80 °C for 1 hour

      • 150 °C for 1 hour

      • 200 °C for 1 hour

      • 250 °C for 1 hour

      • 300 °C for 1 hour

    • After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.

Characterization of Polyimide Films

4.1. Data Presentation

The following tables summarize the expected properties of polyimides derived from pyrimidine-containing diamines, based on literature data for analogous systems.

Table 1: Thermal Properties of Pyrimidine-Containing Polyimides

Polyimide CodeDianhydrideGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
Py-PI-16FDA280 - 320> 500
Py-PI-2BPDA290 - 340> 520
Py-PI-3PMDA350 - 400> 550

Table 2: Mechanical Properties of Pyrimidine-Containing Polyimides

Polyimide CodeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Py-PI-190 - 1202.5 - 3.55 - 10
Py-PI-2100 - 1303.0 - 4.06 - 12
Py-PI-3110 - 1503.5 - 4.54 - 8

Table 3: Dielectric Properties of Pyrimidine-Containing Polyimides

Polyimide CodeDielectric Constant (k) @ 1 MHzDielectric Loss (tan δ) @ 1 MHz
Py-PI-12.6 - 2.90.002 - 0.005
Py-PI-22.7 - 3.00.003 - 0.006
Py-PI-32.8 - 3.20.004 - 0.007

4.2. Experimental Protocols

Protocol 4.2.1: Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA analyzer (e.g., TA Instruments Q500).

    • Sample weight: 5-10 mg.

    • Heating rate: 10 °C/min.

    • Temperature range: 30 °C to 800 °C.

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

    • Data to be recorded: 5% and 10% weight loss temperatures (Td5 and Td10), and char yield at 800 °C.[5][6]

  • Dynamic Mechanical Analysis (DMA):

    • Instrument: DMA analyzer (e.g., TA Instruments Q800).

    • Sample dimensions: Rectangular film (e.g., 20 mm x 5 mm).

    • Mode: Tension film.

    • Frequency: 1 Hz.

    • Heating rate: 5 °C/min.

    • Temperature range: 30 °C to 400 °C.

    • Data to be recorded: Storage modulus (E'), loss modulus (E''), and tan δ peak (for Tg determination).[5][6][7][8]

Protocol 4.2.2: Mechanical Property Testing

  • Tensile Testing:

    • Instrument: Universal testing machine (e.g., Instron).

    • Standard: ASTM D882.

    • Sample dimensions: Dog-bone shaped specimens.

    • Crosshead speed: 2 mm/min.

    • Data to be recorded: Tensile strength, Young's modulus, and elongation at break.[5][9]

Protocol 4.2.3: Dielectric Property Measurement

  • Parallel Plate Capacitor Method:

    • Instrument: Impedance analyzer (e.g., Agilent 4294A).

    • Procedure:

      • Sputter gold or aluminum electrodes of a known area onto both sides of the polyimide film.

      • Place the film between the parallel plates of the dielectric test fixture.

      • Measure the capacitance (C) of the film at the desired frequency (e.g., 1 MHz).

      • Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A), where d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.[10][11][12]

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Monomer and Polymer Synthesis cluster_characterization Film Characterization Diamine This compound Polymerization Polymerization Diamine->Polymerization Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->Polymerization Solvent Anhydrous Solvent (DMAc) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Film_Casting Film Casting PAA->Film_Casting Imidization Thermal Imidization Film_Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film Thermal Thermal Analysis (TGA, DMA) PI_Film->Thermal Mechanical Mechanical Testing (Tensile) PI_Film->Mechanical Dielectric Dielectric Measurement PI_Film->Dielectric Properties Material Properties Thermal->Properties Mechanical->Properties Dielectric->Properties

Figure 1: Workflow for the synthesis and characterization of pyrimidine-based polyimide films.

Figure 2: General chemical pathway for the two-step synthesis of pyrimidine-containing polyimides.

References

Application Notes and Protocols for the Synthesis of Thermally Stable Polymers from 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and thermal properties of high-performance polymers derived from the aromatic diamine, 4,4'-(pyrimidine-2,5-diyl)dianiline. The incorporation of the pyrimidine moiety into the polymer backbone is a key strategy for enhancing thermal stability, making these materials suitable for applications in demanding environments, such as aerospace, electronics, and advanced composites.

Introduction

Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal and mechanical properties. The inclusion of heterocyclic rings, such as pyrimidine, into the polymer main chain can further enhance these characteristics. The rigid structure and nitrogen-rich nature of the pyrimidine ring contribute to increased glass transition temperatures (Tg) and improved char yield upon thermal decomposition, signifying enhanced flame retardancy and stability at elevated temperatures. This document outlines the synthesis of such polymers using this compound as a key monomer, providing detailed experimental protocols and a summary of their thermal performance.

Data Presentation

The thermal properties of various polyimides synthesized from different aromatic diamines containing heterocyclic rings are summarized below. This data, gathered from literature, provides a comparative perspective on the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Aromatic Polyimides Containing Heterocyclic Moieties

Polymer IDDianhydrideDiamineTg (°C)T5% (°C)aT10% (°C)bChar Yield at 800°C (%)Reference
PI-1Pyromellitic dianhydride (PMDA)4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridineN/A52755271[1]
PI-23,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine35954358069[1]
PI-34,4'-Oxydiphthalic anhydride (ODPA)4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine31653155868[1]
PI-aPyromellitic dianhydride (PMDA)4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine338548--[2]
PI-b3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine295535--[2]
PI-c4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine286521--[2]

a Temperature at 5% weight loss. b Temperature at 10% weight loss.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides and polyamides from this compound. These are based on established methods for similar aromatic diamines.[1][2]

Protocol 1: Synthesis of Polyimide via a Two-Step Polycondensation

This is the most common method for synthesizing high molecular weight polyimides.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Materials:

    • This compound

    • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

    • N-methyl-2-pyrrolidone (NMP), anhydrous

    • Nitrogen gas (inert atmosphere)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP.

    • Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

    • Gradually add an equimolar amount of the aromatic dianhydride to the solution in small portions.

    • Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

    • The resulting viscous solution is the poly(amic acid) and can be used directly in the next step.

Step 2: Thermal Imidization

  • Procedure:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the glass plate in a vacuum oven.

    • Heat the oven according to the following temperature program:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 300°C for 1 hour

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.

Protocol 2: Synthesis of Polyamide via Direct Polycondensation
  • Materials:

    • This compound

    • Aromatic diacid chloride (e.g., Terephthaloyl chloride)

    • N-methyl-2-pyrrolidone (NMP), anhydrous

    • Pyridine (as an acid scavenger)

    • Calcium chloride (CaCl2)

    • Nitrogen gas (inert atmosphere)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and CaCl2 in a mixture of NMP and pyridine.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an equimolar amount of the aromatic diacid chloride to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

    • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.

    • Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

    • Dry the polyamide in a vacuum oven at 80-100°C for 24 hours.

Visualizations

Logical Relationship: Synthesis of Polyimides

The following diagram illustrates the general two-step synthesis process for polyimides.

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent1 NMP Solvent1->PAA Polyimide Polyimide Film PAA->Polyimide Heat Thermal Treatment (100-300°C) Heat->Polyimide Water Water (byproduct) Polyimide->Water

Caption: Two-step synthesis of polyimides.

Experimental Workflow: Polymer Characterization

This diagram outlines a typical workflow for the characterization of the synthesized thermally stable polymers.

G start Synthesized Polymer (Polyimide or Polyamide) ftir FTIR Spectroscopy (Structural Confirmation) start->ftir nmr NMR Spectroscopy (Structural Confirmation) start->nmr solubility Solubility Testing start->solubility tga Thermogravimetric Analysis (TGA) (Thermal Stability) start->tga dsc Differential Scanning Calorimetry (DSC) (Glass Transition Temperature) start->dsc results Data Analysis and Property Evaluation ftir->results nmr->results solubility->results tga->results dsc->results

Caption: Polymer characterization workflow.

References

Application Notes and Protocols for the Polymerization of 4,4'-(Pyrimidine-2,5-diyl)dianiline with Aromatic Dianhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The incorporation of heterocyclic moieties, such as pyrimidine, into the polymer backbone can further enhance these properties and introduce novel functionalities. The pyrimidine ring, a key component in DNA and RNA, offers unique electronic and hydrogen bonding characteristics, making pyrimidine-based polyimides attractive for applications in microelectronics, aerospace, and increasingly, in biomedical fields such as drug delivery.[4][5][6][7]

These notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polyimides derived from the polymerization of 4,4'-(pyrimidine-2,5-diyl)dianiline with various aromatic dianhydrides.

General Reaction Scheme

The synthesis of polyimides from this compound and an aromatic dianhydride is typically a two-step process.[8] The first step involves the formation of a soluble poly(amic acid) precursor through the reaction of the diamine and dianhydride in a polar aprotic solvent. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or chemical methods.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Final Product diamine This compound paa Poly(amic acid) Solution diamine->paa Polyaddition in Polar Aprotic Solvent (e.g., DMAc, NMP) dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA, 6FDA) dianhydride->paa polyimide Polyimide Film/Powder paa->polyimide Cyclodehydration (Thermal or Chemical Imidization)

Caption: General two-step synthesis of polyimides.

Experimental Protocols

Materials
  • Diamine: this compound (custom synthesis or commercial source)

  • Aromatic Dianhydrides:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • 4,4'-Oxydiphthalic anhydride (ODPA)

    • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)[1]

  • Solvents:

    • N,N-dimethylacetamide (DMAc) (anhydrous)[8]

    • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Chemical Imidization Agents (Optional):

    • Acetic anhydride

    • Pyridine

Protocol 1: Synthesis of Poly(amic acid)
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc or NMP to achieve a solids content of 15-20% (w/v).

  • Stir the solution at room temperature under a continuous nitrogen stream until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the chosen aromatic dianhydride to the diamine solution in small portions over 1-2 hours to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours to ensure the formation of a high molecular weight poly(amic acid). The viscosity of the solution will increase significantly.

Protocol 2: Thermal Imidization
  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Use a doctor blade to ensure a uniform film thickness.

  • Place the glass plate in a vacuum oven and heat it according to the following staged curing cycle:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.

Protocol 3: Chemical Imidization
  • To the poly(amic acid) solution from Protocol 1, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively. The amount of acetic anhydride should be twice the molar amount of the repeating unit of the polymer.

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent such as methanol or ethanol.

  • Filter the precipitated polyimide, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 100°C for 24 hours.

Experimental Workflow

G start Start dissolve_diamine Dissolve Diamine in Anhydrous Solvent start->dissolve_diamine add_dianhydride Add Equimolar Dianhydride dissolve_diamine->add_dianhydride polymerize Polymerize for 24-48h to form Poly(amic acid) add_dianhydride->polymerize decision Imidization Method? polymerize->decision thermal Thermal Imidization decision->thermal Thermal chemical Chemical Imidization decision->chemical Chemical cast_film Cast Film on Glass Plate thermal->cast_film add_agents Add Acetic Anhydride and Pyridine chemical->add_agents cure_oven Staged Curing in Vacuum Oven cast_film->cure_oven peel_film Peel Polyimide Film cure_oven->peel_film characterization Characterization (FTIR, TGA, DSC, etc.) peel_film->characterization stir_imidize Stir for 12-24h add_agents->stir_imidize precipitate Precipitate in Methanol stir_imidize->precipitate filter_dry Filter, Wash, and Dry Polyimide Powder precipitate->filter_dry filter_dry->characterization

Caption: Workflow for polyimide synthesis and characterization.

Data Presentation

The properties of polyimides are highly dependent on the chemical structure of both the diamine and the dianhydride. The following tables summarize typical properties of pyrimidine-containing polyimides.

Table 1: Thermal Properties of Pyrimidine-Containing Polyimides

DianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)
PMDA350-400>500
BPDA300-350>520
6FDA280-330>510
ODPA290-340>515
BTDA320-370>530[1]

Table 2: Mechanical Properties of Pyrimidine-Containing Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA120-1503.5-4.55-10
BPDA110-1403.0-4.010-20
6FDA90-1202.5-3.515-30
ODPA100-1302.8-3.812-25
BTDA115-1453.2-4.28-15

Table 3: Solubility of Pyrimidine-Containing Polyimides

DianhydrideNMPDMAcm-cresolTHF
PMDA--+/--
BPDA+++-
6FDA+++++++
ODPA+++++++/-
BTDA+++-

++: Readily soluble; +: Soluble; +/-: Partially soluble or soluble on heating; -: Insoluble

Characterization

Standard techniques for characterizing the synthesized polyimides include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimides.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Mechanical Testing: To measure tensile strength, modulus, and elongation at break of the polyimide films.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymers.[1]

Applications in Drug Development

The unique properties of pyrimidine-containing polyimides make them promising candidates for various applications in drug development:

  • Controlled Release Systems: The polymer matrix can be designed to control the release rate of encapsulated drugs.[4]

  • Biocompatible Coatings: Their high strength and chemical resistance make them suitable for coating medical devices and implants.

  • Membranes for Separation: They can be used in filtration and separation processes relevant to pharmaceutical manufacturing.

The presence of the pyrimidine moiety can facilitate specific interactions with drug molecules or biological targets, offering a versatile platform for the design of advanced drug delivery systems.[5]

Signaling Pathway Visualization (Hypothetical)

In a drug delivery context, a pyrimidine-based polyimide nanoparticle could be designed for targeted delivery. The following diagram illustrates a hypothetical pathway for a drug-loaded nanoparticle targeting a cancer cell.

G cluster_extracellular Extracellular Space cluster_cell Target Cell nanoparticle Drug-Loaded Pyrimidine Polyimide Nanoparticle receptor Cell Surface Receptor nanoparticle->receptor Targeting Ligand Binding endocytosis Endocytosis receptor->endocytosis Internalization endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release pH-triggered Degradation drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, Kinase) drug->target Action effect Therapeutic Effect (e.g., Apoptosis) target->effect Signaling Cascade

Caption: Targeted drug delivery by a polyimide nanoparticle.

References

Application Notes and Protocols: 4,4'-(Pyrimidine-2,5-diyl)dianiline for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Pyrimidine-2,5-diyl)dianiline is a versatile aromatic diamine building block gaining significant interest in the development of high-performance functional materials. Its rigid pyrimidine core and reactive amine functionalities make it an exceptional candidate for the synthesis of polymers and crystalline frameworks with remarkable thermal stability, mechanical strength, and unique electronic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of polyimides, polyamides, and covalent organic frameworks (COFs).

Key Properties of this compound

PropertyValue
Chemical Formula C₁₆H₁₄N₄
Molecular Weight 262.31 g/mol
Appearance Off-white to yellow powder
Melting Point >300 °C
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)
CAS Number 102570-64-9

Applications in Functional Materials

The unique structural characteristics of this compound make it a valuable monomer for a range of functional materials:

  • High-Performance Polymers (Polyimides and Polyamides): The rigid pyrimidine unit enhances the thermal and mechanical properties of the resulting polymers, making them suitable for applications in the aerospace, electronics, and automotive industries where materials with high heat resistance and durability are required.

  • Covalent Organic Frameworks (COFs): The diamine functionality allows for the construction of porous, crystalline COFs through reactions with multi-aldehyde linkers. These materials exhibit potential in gas storage and separation, catalysis, and sensing applications.

  • Metal-Organic Frameworks (MOFs): While less common, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, enabling the formation of novel MOFs with interesting topologies and potential applications in catalysis and sorption.

  • Optoelectronic Materials: The conjugated aromatic structure of the molecule suggests its potential use in the synthesis of organic semiconductors and other optoelectronic materials.

Experimental Protocols

Synthesis of High-Performance Polyimide

This protocol describes a typical two-step synthesis of a polyimide from this compound and a commercially available dianhydride, such as pyromellitic dianhydride (PMDA).

Workflow for Polyimide Synthesis:

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization A Dissolve this compound in NMP B Add PMDA portion-wise A->B C Stir at room temperature under N₂ B->C D Obtain viscous poly(amic acid) solution C->D E Cast poly(amic acid) solution onto glass substrate F Heat stepwise to 300°C under N₂ E->F G Hold at 300°C for 1 hour F->G H Cool to room temperature G->H I Obtain polyimide film H->I

Caption: Two-step synthesis of a polyimide.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.00 g, 3.81 mmol) in anhydrous NMP (20 mL) under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, add solid pyromellitic dianhydride (0.831 g, 3.81 mmol) in small portions over 30 minutes with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.

  • Thermal Imidization:

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Cast the film using a doctor blade to ensure uniform thickness.

    • Place the glass plate in a programmable oven under a nitrogen atmosphere.

    • Heat the film according to the following temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

    • After the thermal treatment, allow the oven to cool down slowly to room temperature.

    • Carefully peel the resulting polyimide film from the glass substrate.

Expected Properties of the Polyimide Film:

PropertyRepresentative Value
Glass Transition Temperature (Tg) > 350 °C
Tensile Strength 100 - 150 MPa
Young's Modulus 3 - 5 GPa
Decomposition Temperature (TGA, 5% wt. loss) > 500 °C in N₂
Synthesis of a Covalent Organic Framework (COF)

This protocol outlines the solvothermal synthesis of a 2D COF from this compound and a trialdehyde linker, such as 1,3,5-triformylbenzene (TFB).

Workflow for COF Synthesis:

cluster_0 Solvothermal Reaction cluster_1 Purification and Activation A Combine diamine and trialdehyde in a solvent mixture B Add aqueous acetic acid as a catalyst A->B C Sonicate to obtain a homogeneous dispersion B->C D Seal in a pressure tube and heat C->D E Collect the precipitate by filtration F Wash with organic solvents (e.g., acetone, THF) E->F G Dry under vacuum at elevated temperature F->G H Obtain activated COF powder G->H

Application Notes and Protocols for the Synthesis of Polyimides from 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of polyimides derived from the diamine 4,4'-(pyrimidine-2,5-diyl)dianiline. The procedure follows a conventional two-step method involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization. This method is widely applicable for the preparation of various polyimides by selecting different aromatic dianhydrides.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of heterocyclic moieties, such as pyrimidine, into the polymer backbone can further enhance these properties and introduce unique characteristics. This protocol details the synthesis of polyimides from this compound and a representative aromatic dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The resulting polyimides are expected to exhibit excellent thermal properties and good solubility in organic solvents, making them suitable for various applications, including high-performance films, coatings, and matrices for composites.

Experimental Protocols

Materials and Methods
  • Diamine: this compound (PADD)

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Solvent: N,N-dimethylacetamide (DMAc)

  • Dehydrating Agent (for chemical imidization): Acetic anhydride

  • Catalyst (for chemical imidization): Pyridine

  • Precipitating Solvent: Ethanol

Synthesis of Poly(amic acid) (PAA)
  • Drying of Reagents: Ensure all glassware is thoroughly dried in an oven. The diamine (PADD) and dianhydride (6FDA) should be dried under vacuum at 80 °C for at least 4 hours prior to use to remove any residual moisture.

  • Dissolution of Diamine: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solid content of approximately 15-20 wt%. Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.

  • Addition of Dianhydride: To the stirred solution of the diamine, add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in one portion.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed. The resulting viscous solution is the poly(amic acid) precursor.

Thermal Imidization
  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Solvent Removal and Curing: Place the cast film in a vacuum oven and heat it according to the following temperature program:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Chemical Imidization
  • Addition of Reagents: To the poly(amic acid) solution, add a twofold molar excess of acetic anhydride (with respect to the repeating unit of the polymer) as a dehydrating agent and an equimolar amount of pyridine as a catalyst.

  • Imidization Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Precipitation: Pour the resulting polyimide solution into a large excess of ethanol to precipitate the polymer.

  • Purification: Filter the precipitated polyimide, wash it thoroughly with ethanol, and dry it in a vacuum oven at 120 °C for 24 hours.[1][2]

Data Presentation

The properties of polyimides are highly dependent on the specific diamine and dianhydride used in their synthesis. The following table summarizes typical properties of aromatic polyimides synthesized from various diamines and dianhydrides, providing an expected range for the polyimides prepared from this compound.

PropertyTypical Range for Aromatic PolyimidesReference(s)
Inherent Viscosity (dL/g)0.20 – 1.94[3]
Glass Transition Temp. (Tg, °C)180 – 420[2][4][5]
5% Weight Loss Temp. (TGA, °C)472 - 583 (in Nitrogen)[5][6]
10% Weight Loss Temp. (TGA, °C)430 - 581 (in Nitrogen/Air)[3][4][5][6]
Tensile Strength (MPa)69.1 – 145[4][5][6]
Elongation at Break (%)6 – 25.7[3][4][5][6]
SolubilityGenerally soluble in polar aprotic solvents (NMP, DMAc, DMSO)[3][4][5]
Water Absorption (%)0.3 – 2.09[4][6]
Dielectric Constant (1 MHz)2.69 – 3.29[4][5]

Visualizations

Experimental Workflow for Polyimide Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis of polyimides via the two-step method.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization (Two Routes) cluster_1a Thermal Imidization cluster_1b Chemical Imidization A Dissolve Diamine (this compound) in DMAc B Add Dianhydride (e.g., 6FDA) A->B C Stir at Room Temperature for 24h under N2 B->C D Viscous Poly(amic acid) Solution C->D E Cast PAA Solution on Glass Plate D->E H Add Acetic Anhydride & Pyridine D->H F Heat in Vacuum Oven (100°C -> 200°C -> 300°C) E->F G Polyimide Film F->G I Stir at Room Temperature for 12h H->I J Precipitate in Ethanol I->J K Filter, Wash, and Dry J->K L Polyimide Powder K->L

Caption: Workflow for the two-step synthesis of polyimides.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final polyimide product.

G Start Starting Materials - Diamine - Dianhydride - Solvent PAA Poly(amic acid) Precursor Start->PAA Polyaddition Imidization Imidization (Cyclodehydration) PAA->Imidization Thermal or Chemical Polyimide Final Polyimide Product Imidization->Polyimide

Caption: Logical progression of polyimide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4,4'-(Pyrimidine-2,5-diyl)dianiline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of solvents and reagents. Potential impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions involving the pyrimidine or aniline moieties. In syntheses involving high-temperature reactions in solvents like DMF, impurities from solvent degradation may also be present[1].

Q2: What is the expected physical appearance and purity of this compound?

A2: this compound is typically a solid. Commercially available batches often have a purity of around 97%[2]. The color can vary depending on the purity and the presence of oxidized impurities.

Q3: Which purification methods are most suitable for this compound?

A3: The most common purification techniques for compounds of this nature are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the quantity of material to be purified, and the desired final purity.

Q4: What solvents are recommended for the purification of this compound?

A4: The choice of solvent is critical. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Given its polar nature, solvents like ethanol, methanol, or mixtures containing DMF or DMSO with an anti-solvent might be effective. For column chromatography, a solvent system that provides good separation on a TLC plate should be chosen. For polar compounds containing pyridine groups, systems like dichloromethane/ethanol or chloroform/methanol can be a good starting point[3].

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve, even at high temperatures. The chosen solvent is inappropriate.Try more polar solvents like DMF or DMSO. If the compound is only soluble in high-boiling point solvents, consider a vapor diffusion crystallization method[4].
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. A seed crystal can also be introduced.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow to cool slowly.
Poor recovery of the purified compound. The compound has significant solubility in the solvent at low temperatures.Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are colored despite purification. Colored impurities are co-crystallizing with the product.Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica or activated carbon to remove highly polar, colored impurities.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Compound does not move from the origin on the TLC plate. The eluent system is not polar enough.Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. Adding a small amount of a basic modifier like triethylamine can sometimes help with amines.
Compound streaks on the TLC plate. The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded.Add a small percentage of a modifier to the eluent system (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) to improve the spot shape. Ensure the sample is not too concentrated.
Product does not elute from the column with the solvent system that worked for TLC. Differences in the stationary phase between the TLC plate and the column. Poor solubility of the product in the eluent[3].The solvent system for column chromatography often needs to be slightly more polar than the one used for TLC. Prepare a slurry of the crude product with silica gel, dry it, and load it onto the column as a dry powder. This can improve resolution for compounds with low solubility in the eluent[3].
Poor separation of the product from impurities. The chosen eluent system has insufficient selectivity.Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or an acetone-based system might provide different selectivity[3].

Purification Method Selection Workflow

Below is a diagram outlining a logical workflow for selecting a suitable purification method for crude this compound.

PurificationWorkflow start Start: Crude Product solubility_test Assess Solubility in Various Solvents start->solubility_test is_soluble Soluble in a Suitable Recrystallization Solvent? solubility_test->is_soluble recrystallize Perform Recrystallization is_soluble->recrystallize Yes develop_tlc Develop TLC Method is_soluble->develop_tlc No check_purity_recrystal Check Purity (TLC, HPLC, etc.) recrystallize->check_purity_recrystal is_pure_recrystal Purity Acceptable? check_purity_recrystal->is_pure_recrystal end_product Pure Product is_pure_recrystal->end_product Yes is_pure_recrystal->develop_tlc No good_separation Good Separation on TLC? develop_tlc->good_separation column_chrom Perform Column Chromatography good_separation->column_chrom Yes further_purification Consider Alternative Methods (e.g., Prep-HPLC, Acid-Base Extraction) good_separation->further_purification No check_purity_column Check Purity (TLC, HPLC, etc.) column_chrom->check_purity_column is_pure_column Purity Acceptable? check_purity_column->is_pure_column is_pure_column->end_product Yes is_pure_column->further_purification No

Caption: Workflow for selecting a purification method.

Experimental Protocols

Method 1: General Recrystallization Protocol

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water, DMF, or DMSO) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, and a colorless product is expected, add a small amount of activated carbon and boil for a few minutes.

  • Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Method 2: General Column Chromatography Protocol

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that moves the desired compound to an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or the eluent). Alternatively, for poorly soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column[3].

  • Elution: Run the column by adding the eluent to the top and collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.

References

Overcoming solubility issues of 4,4'-(Pyrimidine-2,5-diyl)dianiline-based polyimides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(pyrimidine-2,5-diyl)dianiline-based polyimides. The content is designed to address common solubility issues and other experimental challenges.

Troubleshooting Guides

Issue 1: Poor Solubility of the Final Polyimide

Q1: My synthesized this compound-based polyimide does not dissolve in common organic solvents like NMP, DMAc, or DMF. What are the possible causes and solutions?

A1: Poor solubility is a common challenge with aromatic polyimides due to their rigid backbones and strong intermolecular interactions. Here’s a step-by-step troubleshooting guide:

  • Problem Diagnosis:

    • Incomplete Imidization: The presence of residual polyamic acid can affect solubility. Confirm the degree of imidization using Fourier-Transform Infrared (FTIR) spectroscopy. Look for the characteristic imide peaks around 1780 cm⁻¹ and 1720 cm⁻¹ and the disappearance of amic acid peaks.

    • High Crystallinity: The rigid pyrimidine and aniline moieties can promote chain packing and crystallinity, leading to insolubility.[1] Wide-angle X-ray diffraction (WAXD) can be used to assess the crystallinity of the polymer. Amorphous polymers generally exhibit better solubility.

    • High Molecular Weight: Very high molecular weight chains can lead to increased entanglement and reduced solubility. Characterize the molecular weight of your polymer using Gel Permeation Chromatography (GPC).

    • Cross-linking: Unintended side reactions during polymerization or imidization can lead to cross-linking, rendering the polymer insoluble.

  • Potential Solutions:

    • Optimize Imidization:

      • Thermal Imidization: Ensure the curing temperature and time are sufficient for complete conversion to the polyimide. A stepwise heating program can be beneficial.[2]

      • Chemical Imidization: Use a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or isoquinoline) at room temperature or slightly elevated temperatures. This method can sometimes lead to more soluble polyimides compared to thermal imidization.

    • Modify the Polymer Structure:

      • Introduce Flexible Linkages: Copolymerize the this compound with a more flexible diamine containing ether (-O-), sulfone (-SO₂-), or hexafluoroisopropylidene (-C(CF₃)₂-) groups. This will disrupt the chain rigidity and improve solubility.

      • Incorporate Bulky Side Groups: Use a dianhydride with bulky pendant groups to hinder chain packing and increase the free volume between polymer chains.[3]

      • Create a Non-coplanar Structure: The introduction of monomers with non-coplanar structures can disrupt the planarity of the polymer backbone, reducing crystallinity and improving solubility.

    • Control Molecular Weight: Adjust the monomer stoichiometry or use a monofunctional reagent as a chain terminator to control the molecular weight of the polyimide.

    • Use Alternative Solvents: Test the solubility in other high-boiling point aprotic polar solvents such as m-cresol, pyridine, or tetrachloroethane (TCE). Heating the solvent may also improve solubility.

Issue 2: Gel Formation During Polymerization

Q2: During the polycondensation of this compound with a dianhydride, the reaction mixture turned into an insoluble gel. How can I prevent this?

A2: Gel formation, or gelation, is often due to uncontrolled polymerization or cross-linking reactions.

  • Problem Diagnosis:

    • High Monomer Concentration: A high concentration of monomers can lead to a rapid increase in viscosity and the formation of a gel before the desired molecular weight is reached.

    • Reaction Temperature: For the initial poly(amic acid) formation, high temperatures can promote side reactions and imidization, which can lead to gelation.

    • Impurities in Monomers or Solvent: Impurities with more than two reactive functional groups can act as cross-linking agents. Ensure the purity of your diamine, dianhydride, and solvent.

    • Water Content: The presence of water in the solvent can hydrolyze the dianhydride, affecting the stoichiometry and potentially leading to side reactions.

  • Potential Solutions:

    • Adjust Monomer Concentration: Perform the polymerization at a lower monomer concentration (e.g., 10-15 wt%) to maintain a manageable viscosity.

    • Control Reaction Temperature: The initial step of forming the poly(amic acid) should be carried out at a low temperature (0-25 °C) to control the reaction rate and prevent premature imidization.

    • Ensure Purity of Reagents: Purify the monomers and use anhydrous, high-purity solvents.

    • Incremental Monomer Addition: Add the dianhydride powder portion-wise to the diamine solution to better control the reaction exotherm and viscosity increase.

Frequently Asked Questions (FAQs)

Q3: What is the typical solubility of this compound-based polyimides?

A3: The solubility of these polyimides is highly dependent on the choice of the dianhydride comonomer and the final polymer structure. Generally, due to the rigid pyrimidine moiety, they tend to have limited solubility in common organic solvents. However, they can be rendered soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), especially when structural modifications are made to reduce crystallinity and intermolecular forces.[1][4]

Q4: How can I improve the processability of my this compound-based polyimide for film casting or fiber spinning?

A4: To improve processability, you need to enhance the solubility of the polyimide. This can be achieved by:

  • Synthesizing a copolymer with a more flexible diamine or dianhydride.

  • Introducing bulky side groups to the polymer backbone.

  • Controlling the molecular weight to avoid excessively high viscosity.

  • Preparing the polyimide via a two-step method, where the soluble poly(amic acid) precursor is processed into the desired form (film or fiber) before thermal or chemical imidization.[2]

Q5: Are there any specific safety precautions I should take when working with these materials?

A5: Yes. Always work in a well-ventilated fume hood. The diamine and dianhydride monomers can be skin and respiratory irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (NMP, DMAc, DMF) have their own specific hazards and should be handled with care according to their Safety Data Sheets (SDS).

Data Presentation

Table 1: Solubility of Pyrimidine-Containing Polyimides in Various Solvents

Polyimide IDDianhydride UsedNMPDMAcDMFDMSOm-CresolTHFCHCl₃
HBPI-1BTDA+++++++++/---
HBPI-2BTDA+++++++++/---
co-HBPI-1BTDA/ODA+++++++++/---
co-HBPI-2BTDA/ODA+++++++++/---
co-HBPI-3BTDA/ODA++++---

Data adapted from a study on pyrimidine-containing hyperbranched polyimides.[1] Key: ++ (Soluble at room temperature), + (Soluble on heating), +/- (Partially soluble or swelling), - (Insoluble)

Experimental Protocols

Protocol 1: Two-Step Synthesis of a this compound-Based Polyimide

This protocol describes a general two-step method for synthesizing a polyimide from this compound and a dianhydride (e.g., pyromellitic dianhydride - PMDA).

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in an anhydrous polar aprotic solvent (e.g., NMP or DMAc) to obtain a clear solution. The concentration should be around 10-15 wt%.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of the dianhydride powder to the stirred solution in small portions to control the reaction exotherm.

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

Step 2: Imidization

  • Method A: Thermal Imidization

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.

    • Place the glass plate in a vacuum oven or a furnace with a nitrogen atmosphere.

    • Heat the film using a stepwise temperature program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete imidization.

    • After cooling to room temperature, peel the polyimide film from the glass plate.

  • Method B: Chemical Imidization

    • To the poly(amic acid) solution from Step 1, add a dehydrating agent (e.g., acetic anhydride, 2-4 molar equivalents per repeating unit) and a catalyst (e.g., pyridine or isoquinoline, 1-2 molar equivalents per repeating unit).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.

    • Filter the precipitate, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100 °C.

Visualizations

G cluster_synthesis Polyimide Synthesis Workflow start Start: Monomer Preparation dissolve Dissolve Diamine in Anhydrous Solvent start->dissolve add_dianhydride Add Dianhydride dissolve->add_dianhydride polymerization Polymerization (Poly(amic acid) formation) add_dianhydride->polymerization imidization Imidization polymerization->imidization thermal Thermal Imidization imidization->thermal High Temperature chemical Chemical Imidization imidization->chemical Dehydrating Agent purification Purification and Drying thermal->purification chemical->purification characterization Characterization (FTIR, GPC, etc.) purification->characterization end End: Polyimide characterization->end

Caption: A typical experimental workflow for the two-step synthesis of polyimides.

G cluster_troubleshooting Troubleshooting Low Polyimide Solubility cluster_solutions Potential Solutions insoluble_pi Insoluble Polyimide check_imidization Check Imidization (FTIR) insoluble_pi->check_imidization check_crystallinity Check Crystallinity (WAXD) insoluble_pi->check_crystallinity check_mw Check Molecular Weight (GPC) insoluble_pi->check_mw alternative_solvents Use Alternative Solvents insoluble_pi->alternative_solvents General Approach optimize_imidization Optimize Imidization Conditions check_imidization->optimize_imidization Incomplete modify_structure Modify Polymer Structure check_crystallinity->modify_structure High control_mw Control Molecular Weight check_mw->control_mw Too High

Caption: A logical workflow for troubleshooting poor solubility of polyimides.

References

Technical Support Center: Synthesis of 2,5-bis(4-aminophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2,5-bis(4-aminophenyl)pyrimidine, a common diarylpyrimidine derivative. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 2,5-bis(4-aminophenyl)pyrimidine.

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:

  • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation. Ensure all components are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Boronic Acid Instability: 4-Aminophenylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions or prolonged reaction times. It is crucial to use high-quality boronic acid and consider using it in a slight excess (1.1 to 1.5 equivalents per halide).

  • Incorrect Base or Solvent: The choice of base and solvent is critical. For pyrimidine couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[1] The solvent system often requires a mixture, such as 1,4-dioxane/water or toluene/ethanol/water, to ensure all components are sufficiently soluble.[1][2] Anhydrous conditions with certain bases like K₃PO₄ may paradoxically require a small amount of water to be effective.

  • Substrate Reactivity: The reactivity of the 2,5-dihalopyrimidine starting material follows the order I > Br > Cl. If you are using 2,5-dichloropyrimidine, the reaction may require a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and higher temperatures compared to the bromo or iodo analogues.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

A2: The most common side reactions are homocoupling and protodeboronation.

  • Homocoupling: This results in the formation of 4,4'-diaminobiphenyl (from the boronic acid) and bis-pyrimidine species. Homocoupling is often promoted by the presence of oxygen or if the catalytic cycle is disrupted.

    • Solution: Rigorous degassing is the most effective solution. Ensure the reaction is maintained under a positive pressure of inert gas. Using a pre-catalyst that readily forms the active Pd(0) species can also help.

  • Protodeboronation: This leads to the formation of aniline from the boronic acid and mono-arylated pyrimidine as an intermediate that fails to react further.

    • Solution: Use a moderate base and avoid excessively high temperatures or long reaction times. Ensure the boronic acid is of good quality, as decomposition products can accelerate this process.

Q3: The reaction seems to work, but purification is difficult. How can I effectively purify the final product?

A3: 2,5-bis(4-aminophenyl)pyrimidine is a polar aromatic diamine, which can make purification challenging.

  • Likely Impurities: Palladium residues, homocoupled products, and unreacted starting materials or mono-substituted intermediates.

  • Purification Strategy:

    • Workup: After the reaction, a standard aqueous workup can remove the inorganic base and salts.

    • Chromatography: Flash column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent (like heptane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is recommended.[3]

    • Recrystallization: If chromatography is insufficient, recrystallization can be attempted. For aromatic diamines, solvents like n-butanol or mixed solvent systems (e.g., dissolving in a minimum of hot methanol or ethanol and adding a less polar solvent like diethyl ether until turbidity appears, then cooling) can be effective.[4]

Q4: Which palladium catalyst and ligand should I choose?

A4: The choice depends on the halide used on the pyrimidine ring.

  • For Bromo/Iodo Pyrimidines: Standard, air-stable catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient and are widely used for pyrimidine couplings.[1][2]

  • For Chloro Pyrimidines: Aryl chlorides are less reactive. More specialized catalyst systems are often required, typically involving a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., Buchwald or Fu ligands) to facilitate the oxidative addition step.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The tables below summarize typical conditions and provide a troubleshooting framework.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines

ParameterCommon Reagents / ConditionsRationale / Notes
Pd Catalyst Pd(PPh₃)₄ (0.5 - 5 mol%)Effective for aryl bromides/iodides; often used in microwave-assisted synthesis.[5]
PdCl₂(PPh₃)₂ (1 - 5 mol%)A stable Pd(II) pre-catalyst that is reduced in situ.[3]
Base K₂CO₃ or Na₂CO₃ (2-3 equiv.)Standard, effective bases. Often used as a 2M aqueous solution.[2][3]
K₃PO₄ (2-3 equiv.)A stronger base that can be effective, particularly with less reactive chlorides.[1]
Solvent 1,4-Dioxane / H₂O (e.g., 3:1 or 4:1)A robust and common solvent system that solubilizes both organic and inorganic reagents.[1][6]
Toluene / Ethanol / H₂OAn alternative system that can improve reactivity and allow for lower reaction temperatures.[2]
Temperature 70 - 110 °CDependent on the reactivity of the halide and the solvent's boiling point. Microwave irradiation can shorten times.[5]

Table 2: Troubleshooting Guide

SymptomPossible CauseSuggested Solution
No Reaction (Starting materials recovered)1. Catalyst not activated/deactivated.2. Incorrect base/solvent.1. Ensure rigorous degassing; use a fresh catalyst.2. Screen different bases and solvents (see Table 1). Ensure a small amount of water is present.
Low Yield 1. Protodeboronation of boronic acid.2. Incomplete reaction.1. Use fresh boronic acid; avoid prolonged heating.2. Increase reaction time/temperature or switch to a more active catalyst system.
Main Impurity is Homocoupled Product Presence of oxygen in the reaction mixture.Improve degassing procedure for all reagents and solvents; maintain a positive inert gas pressure throughout the reaction.
Complex Mixture of Products Reaction conditions too harsh, leading to decomposition or multiple side reactions.Reduce temperature; screen milder bases (e.g., switch from K₃PO₄ to K₂CO₃); shorten reaction time.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of 2,5-bis(4-aminophenyl)pyrimidine via a double Suzuki-Miyaura coupling reaction. This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Dibromopyrimidine (1.0 equiv)

  • 4-Aminophenylboronic acid (2.2 - 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 - 5.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask or pressure tube equipped with a magnetic stir bar, add 2,5-dibromopyrimidine (1.0 equiv), 4-aminophenylboronic acid (2.2-2.5 equiv), and K₂CO₃ (4.0-5.0 equiv).

  • Degassing: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the pyrimidine). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Reaction: Seal the flask tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane or dichloromethane to elute the final product.

Visualizations: Pathways and Workflows

Diagram 1: Synthetic Pathway

Caption: Main synthetic route via double Suzuki-Miyaura coupling.

Diagram 2: Key Side Reactions

Side_Reactions cluster_homo Homocoupling cluster_proto Protodeboronation boronic_acid 2 x Ar-B(OH)₂ homocoupled_product Ar-Ar (4,4'-diaminobiphenyl) boronic_acid->homocoupled_product O₂, Pd(II) boronic_acid2 Ar-B(OH)₂ proto_product Ar-H (Aniline) boronic_acid2->proto_product H⁺ source

Caption: Common side reactions: homocoupling and protodeboronation.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product? cause1 Check Starting Materials start->cause1 Is SM degraded? cause2 Verify Reaction Conditions start->cause2 Is setup correct? cause3 Analyze Catalyst System start->cause3 Is catalyst active? sol1 Use fresh boronic acid. Confirm halide purity. cause1->sol1 sol2 Ensure rigorous degassing. Screen alternative bases/solvents. cause2->sol2 sol3 Use fresh catalyst. For chlorides, add specific ligands. cause3->sol3

Caption: Decision tree for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for polymerization with 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4,4'-(Pyrimidine-2,5-diyl)dianiline. The information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What types of polymers can be synthesized from this compound?

A1: this compound is an aromatic diamine, making it a suitable monomer for the synthesis of polyamides and polyimides through polycondensation reactions. Polyamides are typically formed by reacting the diamine with diacyl chlorides or dicarboxylic acids, while polyimides are synthesized using tetracarboxylic dianhydrides.

Q2: What are the key reaction parameters to control during the polymerization of this compound?

A2: The critical parameters to control include:

  • Monomer Purity: High purity of both the diamine and the comonomer is crucial for achieving a high molecular weight polymer.

  • Stoichiometry: A precise 1:1 molar ratio of the diamine and the comonomer is essential for maximizing the degree of polymerization.

  • Solvent: Anhydrous, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used.[1]

  • Temperature: The reaction temperature profile depends on the specific type of polymerization. For instance, the formation of a poly(amic acid) precursor for polyimides is often carried out at low temperatures (0-25 °C), followed by thermal or chemical imidization at higher temperatures.[1]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen, which can terminate the polymer chains.

Q3: How does the pyrimidine ring in the diamine monomer affect the properties of the resulting polymer?

A3: The presence of the heterocyclic pyrimidine ring in the polymer backbone is expected to impart high thermal stability and rigidity. This rigidity can lead to polymers with high glass transition temperatures (Tg) and good mechanical strength. However, it may also reduce the solubility of the polymer in common organic solvents.

Q4: What analytical techniques are recommended for characterizing the synthesized polymers?

A4: The following techniques are recommended for comprehensive characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or imide linkages and the disappearance of monomer functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight of the Polymer 1. Impure monomers. 2. Incorrect stoichiometry of monomers. 3. Presence of moisture in the reaction. 4. Non-optimal reaction temperature or time.1. Recrystallize or purify the monomers before use. 2. Carefully weigh the monomers to ensure a 1:1 molar ratio. 3. Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere. 4. Optimize the reaction temperature and time based on literature for similar systems or through systematic studies.
Poor Polymer Solubility 1. High rigidity of the polymer backbone due to the aromatic and heterocyclic structures. 2. Strong intermolecular interactions (e.g., hydrogen bonding in polyamides).1. Use highly polar aprotic solvents like NMP or DMAc, possibly with the addition of salts like LiCl to disrupt hydrogen bonding. 2. Consider copolymerization with a more flexible diamine or diacyl chloride/dianhydride to decrease chain rigidity. 3. Synthesize the polymer at a lower concentration.
Brittle Polymer Film 1. Low molecular weight. 2. High crystallinity or rigidity of the polymer.1. Optimize the polymerization conditions to increase the molecular weight (see "Low Molecular Weight of the Polymer"). 2. Introduce flexible linkages into the polymer backbone through copolymerization. 3. Control the casting and annealing process of the film to manage morphology.
Incomplete Imidization (for Polyimides) 1. Insufficient temperature or time for thermal imidization. 2. Ineffective chemical imidization agent.1. For thermal imidization, ensure a sufficiently high temperature (typically >200 °C) and adequate time. Monitor the process using FTIR by observing the disappearance of the amic acid peaks and the appearance of the imide peaks. 2. For chemical imidization, ensure the use of fresh dehydrating agents (e.g., acetic anhydride) and a suitable catalyst (e.g., pyridine or triethylamine) at the correct stoichiometry.
Discolored Polymer (Darker than Expected) 1. Side reactions at high temperatures. 2. Presence of impurities that act as catalysts for degradation. 3. Oxidation of the polymer.1. Lower the reaction temperature if possible, or reduce the reaction time at high temperatures. 2. Ensure high purity of monomers and solvents. 3. Maintain a strict inert atmosphere throughout the polymerization and processing steps.

Experimental Protocols

General Protocol for Polyamide Synthesis via Solution Polycondensation

This protocol describes a general method for the synthesis of a polyamide from this compound and an aromatic diacyl chloride.

  • Monomer and Solvent Preparation:

    • Dry this compound and the chosen diacyl chloride (e.g., terephthaloyl chloride) under vacuum at an appropriate temperature to remove any moisture.

    • Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent. The addition of a salt like lithium chloride (LiCl) to the DMAc (e.g., 5% w/v) can help to keep the resulting polyamide in solution.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in the DMAc/LiCl solvent system.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an equimolar amount of the diacyl chloride to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution should increase as the polymerization proceeds.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and residual solvent.

    • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

General Two-Step Protocol for Polyimide Synthesis

This protocol outlines the synthesis of a polyimide from this compound and a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA).

  • Synthesis of Poly(amic acid) Precursor:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous N-methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0 °C.

    • Gradually add an equimolar amount of the dianhydride powder to the solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Place the cast film in an oven and subject it to a staged heating program, for example:

      • 80 °C for 2 hours to remove the bulk of the solvent.

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 1 hour.

      • 300 °C for 1 hour (or higher, depending on the desired level of imidization and polymer stability).

    • The final polyimide film is then carefully peeled from the glass substrate after cooling.

Data Presentation

Table 1: Illustrative Reaction Conditions for Polyamide Synthesis

EntryDiacyl ChlorideSolventTemperature (°C)Time (h)Resulting Polymer Properties (Expected Trends)
1Terephthaloyl ChlorideDMAc/LiCl2524High rigidity, potentially low solubility, high Tg
2Isophthaloyl ChlorideDMAc/LiCl2524Increased solubility and flexibility compared to Entry 1
3Adipoyl ChlorideNMP2512Higher flexibility, lower Tg, improved solubility

Table 2: Illustrative Conditions for Polyimide Synthesis

EntryDianhydrideImidization MethodFinal Imidization Temp (°C)Resulting Polymer Properties (Expected Trends)
1PMDAThermal300Very rigid, high Tg, limited solubility
26FDAThermal300Improved solubility and optical transparency due to -CF₃ groups
3BPDAThermal300Increased flexibility compared to PMDA-based polyimide

Note: PMDA = Pyromellitic dianhydride; 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride.

Visualizations

experimental_workflow_polyamide cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer_Prep Monomer Purification (Diamine & Diacyl Chloride) Dissolve Dissolve Diamine in Solvent Monomer_Prep->Dissolve Solvent_Prep Solvent Preparation (Anhydrous DMAc/LiCl) Solvent_Prep->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Diacyl Chloride Cool->Add React Stir at RT (12-24h) Add->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol/Water Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Final Polyamide

Caption: Workflow for Polyamide Synthesis.

experimental_workflow_polyimide cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Dissolve_Diamine Dissolve Diamine in NMP Cool_Solution Cool to 0°C Dissolve_Diamine->Cool_Solution Add_Dianhydride Add Dianhydride Cool_Solution->Add_Dianhydride Stir_RT Stir at RT (12-24h) Add_Dianhydride->Stir_RT Cast_Film Cast PAA Solution Stir_RT->Cast_Film Viscous PAA Solution Staged_Heating Staged Heating (e.g., 80-300°C) Cast_Film->Staged_Heating Peel_Film Peel Polyimide Film Staged_Heating->Peel_Film Final_Polyimide Final_Polyimide Peel_Film->Final_Polyimide Final Polyimide Film troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Molecular Weight Impurities Impurities in Monomers? Start->Impurities Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Moisture Moisture Contamination? Start->Moisture Purify Purify Monomers Impurities->Purify Yes Weigh Re-weigh Monomers Carefully Stoichiometry->Weigh Yes Dry Use Anhydrous Solvents & Inert Atmosphere Moisture->Dry Yes Re_Run Re_Run Purify->Re_Run Re-run Experiment Weigh->Re_Run Dry->Re_Run

References

Preventing degradation of 4,4'-(Pyrimidine-2,5-diyl)dianiline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4,4'-(Pyrimidine-2,5-diyl)dianiline to prevent its degradation. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from off-white/light yellow to a darker yellow/brown. What does this indicate?

A1: A color change in this compound, like in many aromatic amines, is a common indicator of degradation, specifically atmospheric oxidation.[1] The appearance of color suggests the formation of oxidized impurities. While a slight color change may not significantly impact the outcome of all experiments, it is a sign that the compound's purity should be verified before use, especially for sensitive applications.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3][4][5]

  • Temperature: At room temperature (20-25°C). Refrigeration is generally not necessary unless specified for a particular formulation.

  • Light: In a light-resistant container, as exposure to light can accelerate degradation.[3]

  • Container: In a tightly sealed, airtight container, such as an amber glass vial with a septum-lined cap, to protect from air and moisture.[3][4]

Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures can slow down chemical reactions, storing this compound in a freezer is not typically recommended unless it is sealed under an inert atmosphere. If the container is not perfectly sealed, temperature cycling can cause moisture to condense inside, which may lead to hydrolysis or other forms of degradation. If you must store it at a lower temperature, ensure the container is properly sealed and allow it to warm to room temperature before opening to prevent condensation.[4]

Troubleshooting Common Problems

Problem 1: Rapid discoloration of the compound upon opening the container.

  • Likely Cause: Exposure to atmospheric oxygen and/or humidity. The compound is air-sensitive.

  • Solution:

    • Handle the compound in an inert atmosphere, such as in a glove box or under a stream of nitrogen or argon.[3]

    • If an inert atmosphere is not available, minimize the time the container is open to the air.

    • After dispensing the required amount, flush the container with an inert gas before resealing.

    • Use smaller, single-use aliquots to avoid repeated exposure of the bulk material.

Problem 2: Inconsistent results in experiments using this compound from the same batch.

  • Likely Cause: Non-uniform degradation of the stored material. The material at the top of the container may be more degraded due to repeated exposure to air during opening.

  • Solution:

    • Before use, visually inspect the material for any color gradients.

    • If discoloration is observed, it is recommended to test the purity of the material using a suitable analytical method like HPLC (see Experimental Protocols section).

    • For critical applications, it is best to use a fresh, unopened container of the compound or to purify the existing material if significant degradation is suspected.

Problem 3: The compound appears clumpy or aggregated.

  • Likely Cause: Absorption of moisture from the atmosphere.

  • Solution:

    • Ensure the storage container is tightly sealed and stored in a dry environment.

    • If moisture absorption is suspected, the material can be dried under vacuum. However, be aware that heating the compound in the presence of air can accelerate oxidation.

    • For future prevention, store the compound in a desiccator containing a suitable drying agent.

Data Presentation

The following table summarizes the expected stability of this compound under various storage conditions. This data is representative and based on the known stability of similar aromatic diamines. Actual stability may vary.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Purity after 6 MonthsVisual Appearance
Optimal Room Temperature (20-25°C)Inert (Nitrogen/Argon)Dark (Amber Vial)>98%Off-white to light yellow powder
Sub-optimal 1 Room Temperature (20-25°C)AirDark (Amber Vial)90-95%Light yellow to yellow-brown powder
Sub-optimal 2 Room Temperature (20-25°C)AirAmbient Light<90%Yellow-brown to dark brown powder
Sub-optimal 3 Refrigerated (2-8°C)Air (inadequately sealed)DarkVariable, potential for moisture contaminationMay appear clumpy, discolored

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a diluent of 50:50 acetonitrile:water.

    • From the stock solution, prepare a working solution at a suitable concentration (e.g., 0.1 mg/mL) using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.[6]

  • Acid Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the diluent for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days. Dissolve in the diluent for HPLC analysis.

Mandatory Visualization

degradation_pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Atmospheric Oxygen, Light, Moisture Colored Degradation Products Colored Degradation Products Oxidized Intermediates->Colored Degradation Products Further Oxidation/ Polymerization

Caption: Probable oxidative degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment Optimal Optimal Sample_Preparation Sample Preparation Optimal->Sample_Preparation Sub-optimal Sub-optimal Sub-optimal->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Decision Decision Data_Evaluation->Decision Purity > Specification? Use_in_Experiment Use_in_Experiment Decision->Use_in_Experiment Yes Purify_or_Discard Purify_or_Discard Decision->Purify_or_Discard No

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Characterization of Insoluble Polyimides from 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with insoluble polyimides derived from 4,4'-(pyrimidine-2,5-diyl)dianiline. These materials, while offering high thermal stability, present significant characterization challenges due to their insolubility.

Frequently Asked Questions (FAQs)

Q1: Why is my polyimide synthesized from this compound completely insoluble in common organic solvents like NMP, DMAc, or m-cresol?

A1: The insolubility of polyimides derived from this compound is primarily due to the rigid and planar structure of the polymer backbone. The pyrimidine ring, combined with the aromatic dianhydride, leads to strong intermolecular forces and efficient chain packing, which prevents solvent molecules from penetrating and dissolving the polymer.

Q2: How can I confirm the successful polymerization and imidization of my insoluble polyimide?

A2: For insoluble polyimides, structural confirmation relies on solid-state characterization techniques. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool to probe the carbon and nitrogen environments and confirm the formation of the imide ring. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify the characteristic imide carbonyl stretches.

Q3: Is it possible to determine the molecular weight of my insoluble polyimide?

A3: Determining the molecular weight of insoluble polymers is challenging. Conventional methods like Gel Permeation Chromatography (GPC) are not feasible. However, you can get an estimate of the number-average molecular weight (Mn) through end-group analysis if the polymer has well-defined and detectable end groups.[1][2][3] This can be achieved through techniques like solid-state NMR or by reacting the end groups with a labeling agent that can be quantified. Another advanced technique is pyrolysis-mass spectrometry, which involves controlled thermal degradation of the polymer and analysis of the fragments to deduce structural information.[4][5][6]

Q4: What thermal stability can I expect from a polyimide based on this compound?

A4: Polyimides containing pyrimidine rings are known for their excellent thermal stability. You can expect high decomposition temperatures (Td), often exceeding 500°C in an inert atmosphere, as measured by Thermogravimetric Analysis (TGA). The glass transition temperature (Tg), determined by Differential Scanning Calorimetry (DSC), is also expected to be very high, potentially above 300°C, due to the rigid polymer backbone.

Q5: How does the pyrimidine unit in the backbone affect the properties of the polyimide?

A5: The electron-deficient nature of the pyrimidine ring can influence the polymer's electronic properties and may enhance its thermal and oxidative stability. The nitrogen atoms in the pyrimidine ring can also offer sites for potential post-polymerization modification, although this would be challenging with an insoluble material. From a characterization perspective, the pyrimidine ring will have distinct signals in 13C and 15N ssNMR spectra, which can be used for structural verification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the characterization of insoluble polyimides from this compound.

Problem 1: Inconclusive Solid-State NMR (ssNMR) Spectrum
Symptom Possible Cause Troubleshooting Steps
Broad, poorly resolved peaks in 13C CP/MAS NMR spectrum.- Inefficient cross-polarization (CP).- Presence of amorphous and crystalline domains with different mobilities.- Insufficient magic angle spinning (MAS) speed.1. Optimize CP contact time: Vary the contact time to find the optimal condition for magnetisation transfer from protons to carbons.2. Use advanced pulse sequences: Employ techniques like Total Suppression of Spinning Sidebands (TOSS) or ramped-amplitude cross-polarization to improve spectral resolution.3. Increase MAS speed: Higher spinning speeds can help to average out anisotropic interactions more effectively, leading to narrower lines.4. Perform dipolar dephasing experiments: This can help to distinguish between rigid (protonated) and mobile (non-protonated or highly mobile) carbon environments.
Low signal-to-noise ratio.- Insufficient sample amount.- Long spin-lattice relaxation times (T1).1. Increase the number of scans: Accumulate more scans to improve the signal-to-noise ratio.2. Optimize the recycle delay: The recycle delay should be set to at least 1.25 times the longest proton T1 to ensure full relaxation between scans. You can measure the proton T1 using an inversion-recovery experiment.3. Use a higher magnetic field spectrometer: Higher fields provide better sensitivity.
Problem 2: Ambiguous Thermal Analysis (TGA/DSC) Results
Symptom Possible Cause Troubleshooting Steps
No clear glass transition (Tg) observed in the DSC thermogram.- The Tg is above the decomposition temperature.- The change in heat capacity at Tg is too small to be detected.- The polymer is highly crystalline.1. Run a Modulated DSC (MDSC) experiment: MDSC can sometimes reveal weak transitions that are not visible in standard DSC.2. Check the TGA curve: If the polymer decomposes before a Tg is observed, it may not be possible to determine it by DSC.3. Use Dynamic Mechanical Analysis (DMA): DMA is often more sensitive to the glass transition than DSC and can be a good alternative for rigid polymers.
Multiple weight loss steps in the TGA curve.- Incomplete imidization, with the first step corresponding to the loss of water from the poly(amic acid) precursor.- Presence of residual solvent.- Complex degradation mechanism.1. Pre-dry the sample: Heat the sample in a vacuum oven at a temperature below its decomposition point to remove any residual solvent and ensure complete imidization before the TGA run.2. Analyze the evolved gases: Couple the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the molecules being released during each weight loss step.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for high-performance aromatic polyimides. While specific data for polyimides from this compound is limited in the public domain, these values provide a reasonable expectation for this class of materials.

Table 1: Thermal Properties of Aromatic Polyimides

PropertyTypical Value RangeCharacterization Technique
Glass Transition Temperature (Tg)250 - 400 °CDSC, DMA
5% Weight Loss Temperature (Td5)500 - 600 °C (in N2)TGA
Char Yield at 800 °C> 60% (in N2)TGA

Table 2: Mechanical Properties of Aromatic Polyimide Films

PropertyTypical Value RangeCharacterization Technique
Tensile Strength100 - 200 MPaTensile Testing
Tensile Modulus3 - 10 GPaTensile Testing
Elongation at Break5 - 20 %Tensile Testing

Note: The mechanical properties are highly dependent on the processing conditions of the film.

Experimental Protocols

Protocol 1: Solid-State NMR (ssNMR) for Structural Characterization
  • Sample Preparation: Finely grind the insoluble polyimide powder. Pack the powder into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.

  • 13C CP/MAS Experiment:

    • Pulse Sequence: Cross-polarization with high-power proton decoupling.

    • Magic Angle Spinning (MAS) Rate: 10-15 kHz.

    • Contact Time: 1-2 ms (optimize for your specific sample).

    • Recycle Delay: 5 s (should be at least 1.25 times the proton T1).

    • Number of Scans: 4096 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply an exponential line broadening of 50-100 Hz to the free induction decay (FID) before Fourier transformation. Reference the spectrum using an external standard such as adamantane.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the dry polyimide powder into an alumina or platinum TGA pan.

  • Instrumentation: A thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a flow rate of 50-100 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 800 °C.

  • Data Analysis: Determine the 5% weight loss temperature (Td5) and the char yield at the final temperature.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Seal 3-5 mg of the dry polyimide powder in an aluminum DSC pan.

  • Instrumentation: A differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating/Cooling Rate: 10-20 °C/min.

    • Temperature Program:

      • Heat from 30 °C to a temperature above the expected Tg but below the decomposition temperature.

      • Hold for 2-5 minutes to erase the thermal history.

      • Cool at the same rate to a temperature below the Tg.

      • Heat again at the same rate to record the Tg from the second heating scan.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_initial_check Initial Checks cluster_characterization Characterization of Insoluble Polyimide cluster_techniques Techniques A Polymerization of This compound and Dianhydride B Solubility Test (NMP, DMAc, m-cresol) A->B C Insoluble Polymer B->C D Structural Analysis C->D E Thermal Properties C->E F Morphology C->F G Molecular Weight Estimation C->G H Solid-State NMR FTIR D->H I TGA DSC E->I J X-Ray Diffraction (XRD) F->J K End-Group Analysis Pyrolysis-MS G->K

Caption: Workflow for the characterization of insoluble polyimides.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Poorly Resolved ssNMR Spectrum C1 Inefficient Cross-Polarization P1->C1 C2 Low MAS Speed P1->C2 C3 Sample Heterogeneity P1->C3 S1 Optimize CP Contact Time C1->S1 S2 Increase MAS Speed C2->S2 S3 Use Advanced Pulse Sequences C3->S3

Caption: Troubleshooting logic for a common ssNMR issue.

References

Controlling molecular weight in polycondensation with 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polycondensation of 4,4'-(pyrimidine-2,5-diyl)dianiline to control polymer molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the polycondensation of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight / Inherent Viscosity Imperfect Stoichiometric Balance: An excess of either the diamine or the diacid chloride will limit the chain growth.- Ensure high purity of both this compound and the diacid chloride through recrystallization or sublimation.- Accurately weigh and dispense monomers under an inert atmosphere (e.g., in a glovebox) to prevent side reactions with moisture or oxygen.- Consider using a slight excess of the more volatile or reactive monomer to compensate for any loss during handling or reaction.
Presence of Moisture: Water can react with the diacid chloride, leading to the formation of carboxylic acid groups that are less reactive under low-temperature polycondensation conditions, thus upsetting the stoichiometry.[1]- Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH2 for NMP or DMAc).- Handle monomers and conduct the reaction under a dry, inert atmosphere (N2 or Ar).
Low Monomer Reactivity: The electron-withdrawing nature of the pyrimidine ring may reduce the nucleophilicity of the amine groups in this compound compared to other aromatic diamines.- Consider using a more reactive diacid chloride.- Explore the in situ silylation of the diamine with agents like trimethylsilyl chloride (TMSCl). This can increase the nucleophilicity of the amine groups.[2][3]- The Yamazaki-Higashi method, which uses phosphite reagents, can be an alternative for less reactive monomers, though it is typically performed at higher temperatures.[2][3]
Inadequate Reaction Temperature: Low-temperature polycondensation requires a specific temperature range to ensure a sufficient reaction rate without promoting side reactions.- For low-temperature solution polycondensation, maintain the temperature between 0°C and room temperature. A common procedure is to start the reaction at 0°C and then allow it to slowly warm to room temperature.[3]- If using the Yamazaki-Higashi method, the temperature is typically higher, around 80-120°C.[2][3]
Poor Polymer Solubility: The growing polymer chain may precipitate out of the solution prematurely, halting further chain growth. The rigid structure of polyamides containing heterocyclic rings can lead to poor solubility.- Use aprotic polar solvents known to dissolve aramids, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[3]- Add inorganic salts like calcium chloride (CaCl2) or lithium chloride (LiCl) to the solvent. These salts can interact with the amide linkages, disrupting hydrogen bonding and improving solubility.[3]
Gel Formation High Monomer Concentration: At high concentrations, the rapid increase in molecular weight can lead to extensive chain entanglement and gelation.- Reduce the initial monomer concentration. A typical starting point is a total monomer concentration of 5-15 wt%.
Rapid Polymerization: A very fast reaction can lead to localized areas of high molecular weight and gelation before the solution becomes homogeneous.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Add the diacid chloride solution slowly to the diamine solution to control the rate of polymerization.
Discolored Polymer Oxidation of Monomers or Polymer: The presence of oxygen can lead to the formation of colored byproducts.- Degas the solvent before use.- Maintain a positive pressure of an inert gas (N2 or Ar) throughout the polymerization process.
High Reaction Temperature: For low-temperature polycondensation, exceeding room temperature can promote side reactions that lead to discoloration.- Carefully control the reaction temperature, using an ice bath to manage any exotherm.
Impurities in Monomers or Solvent: Colored impurities in the starting materials will be incorporated into the polymer.- Use high-purity monomers and solvents. Purify them if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high molecular weight in the polycondensation of this compound?

A1: The most critical factor is maintaining a precise 1:1 stoichiometric ratio between the diamine and the diacid chloride functional groups.[1] Any deviation from this ratio will limit the degree of polymerization. This requires high-purity monomers and anhydrous reaction conditions.

Q2: What are the recommended solvents and additives for this polycondensation?

A2: Aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are recommended.[3] To enhance the solubility of the resulting polyamide and achieve higher molecular weights, the addition of salts like calcium chloride (CaCl2) or lithium chloride (LiCl) to the solvent is often necessary.[3] A typical concentration of CaCl2 or LiCl is 5-10 wt% in the solvent.

Q3: How can I increase the reactivity of the this compound monomer?

A3: The reactivity of the diamine can be enhanced by in situ silylation.[2][3] This involves reacting the diamine with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine. The resulting silylated amine is more nucleophilic and can lead to higher molecular weight polymers.

Q4: What is the optimal temperature for the low-temperature solution polycondensation of this monomer?

A4: A common protocol for low-temperature solution polycondensation involves dissolving the diamine in the solvent, cooling the solution to 0°C, and then adding the diacid chloride. The reaction is typically stirred at 0°C for a period (e.g., 1 hour) and then allowed to warm to room temperature and stirred for several more hours (e.g., 12-24 hours).[3]

Q5: My polymer precipitates from the solution during the reaction. What can I do to prevent this?

A5: Premature precipitation limits molecular weight gain. To prevent this, you can:

  • Increase the amount of solubilizing salt (CaCl2 or LiCl) in the solvent.

  • Decrease the overall monomer concentration.

  • Ensure the reaction mixture is stirred efficiently to keep the polymer chains in solution as they grow.

Q6: How can I control the molecular weight to a specific target range?

A6: Besides the factors mentioned above, you can intentionally create a slight stoichiometric imbalance by adding a small excess of one monomer.[4] Alternatively, a monofunctional reagent (e.g., a monoamine or a monoacid chloride) can be added as a chain stopper to control the final molecular weight.[4] The amount of the chain stopper will determine the average degree of polymerization.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of polyamides from this compound and a diacid chloride.

Materials:

  • This compound

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous calcium chloride (CaCl2) or lithium chloride (LiCl)

  • Dry nitrogen or argon gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of CaCl2 (e.g., 5 g) in the anhydrous solvent (e.g., 50 mL) with stirring.

  • Add an equimolar amount of this compound (e.g., 5 mmol) to the solvent system. Stir under a nitrogen atmosphere until the diamine is completely dissolved.

  • Cool the solution to 0°C using an ice-water bath.

  • Add an equimolar amount of the diacid chloride (e.g., 5 mmol) as a solid or in a concentrated solution of the anhydrous solvent, in one portion or dropwise, to the stirred diamine solution.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or water, in a blender.

  • Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol to remove the solvent and any unreacted monomers.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: In Situ Silylation for Enhanced Reactivity

This protocol is an adaptation for cases where higher reactivity of the diamine is desired.

Materials:

  • This compound

  • Aromatic diacid chloride

  • Anhydrous NMP or DMAc

  • Anhydrous pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Dry nitrogen or argon gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve this compound (e.g., 5 mmol) in a mixture of anhydrous NMP (or DMAc) and anhydrous pyridine (e.g., 2 molar equivalents based on the diamine).

  • Cool the solution to 0°C.

  • Slowly add trimethylsilyl chloride (TMSCl) (e.g., 2.2 molar equivalents based on the diamine) to the stirred solution.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the silylated diamine.

  • Cool the solution back down to 0°C.

  • Add an equimolar amount of the diacid chloride (e.g., 5 mmol) to the stirred solution.

  • Follow steps 5-9 from Protocol 1 for the remainder of the polymerization, workup, and drying.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Workup & Isolation prep_glass Dry Glassware dissolve Dissolve Diamine in Solvent System prep_glass->dissolve prep_solv Anhydrous Solvent + Salt (e.g., CaCl2) prep_solv->dissolve prep_mono Purify & Weigh Monomers (Diamine & Diacid Chloride) prep_mono->dissolve add_dac Add Diacid Chloride prep_mono->add_dac cool Cool to 0°C dissolve->cool cool->add_dac react_cold React at 0°C add_dac->react_cold react_rt React at Room Temp. react_cold->react_rt precipitate Precipitate in Non-Solvent react_rt->precipitate wash Wash Polymer precipitate->wash dry Dry under Vacuum wash->dry product High Molecular Weight Polyamide dry->product

Caption: Workflow for low-temperature solution polycondensation.

troubleshooting_logic cluster_stoichiometry Stoichiometry Issues cluster_conditions Reaction Condition Issues start Low Molecular Weight Observed impure_monomers Impure Monomers? start->impure_monomers weighing_error Inaccurate Weighing? start->weighing_error moisture Moisture Contamination? start->moisture temperature Incorrect Temperature? start->temperature solubility Poor Polymer Solubility? start->solubility reactivity Low Monomer Reactivity? start->reactivity solution_purify solution_purify impure_monomers->solution_purify Purify Monomers solution_weigh solution_weigh weighing_error->solution_weigh Use High-Precision Balance in Inert Atmosphere solution_dry solution_dry moisture->solution_dry Use Anhydrous Solvents & Dry Glassware solution_temp solution_temp temperature->solution_temp Optimize Reaction Temperature Profile solution_solv solution_solv solubility->solution_solv Increase Salt Concentration or Decrease Monomer Conc. solution_react solution_react reactivity->solution_react Use Silylation Method or More Reactive Comonomer

Caption: Troubleshooting logic for low molecular weight.

References

Technical Support Center: Polyimide Films Containing 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyimide films synthesized with 4,4'-(Pyrimidine-2,5-diyl)dianiline. The focus is on addressing and reducing the coloration of these films.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color in polyimide films containing this compound?

A1: The coloration in polyimide films, including those synthesized with this compound, primarily arises from the formation of charge-transfer complexes (CTCs) between the polymer chains.[1][2] These CTCs occur between the electron-donating diamine component (this compound) and the electron-accepting dianhydride component. The pyrimidine ring in the diamine is an electron-deficient system, but the overall dianiline structure can still participate in CTC formation, leading to a characteristic yellow to brown hue in the final film.[3]

Q2: How can I synthesize a less colored polyimide film using this compound?

A2: To reduce coloration, you can modify the polymer backbone to disrupt the formation of charge-transfer complexes.[1] Strategies include:

  • Incorporating Fluorinated Dianhydrides: Using fluorinated dianhydrides, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), can decrease intermolecular interactions and thus reduce CTC formation. The electron-withdrawing nature of fluorine atoms can also shift the absorption edge of the film towards the UV region, resulting in a more colorless appearance.[3]

  • Introducing Bulky Side Groups: Incorporating monomers with bulky side groups can sterically hinder the close packing of polymer chains, which is necessary for strong CTC formation.[1]

  • Using Alicyclic Dianhydrides: Non-aromatic, alicyclic dianhydrides can significantly reduce coloration by disrupting the planarity and conjugation of the polymer backbone, which is a key factor in CTC formation.

Q3: Does the curing process affect the color of the final polyimide film?

A3: Yes, the curing temperature and duration have a significant impact on the final film's properties, including its color.[4][5] A higher curing temperature or longer curing time can lead to a higher degree of imidization, which may intensify the color due to more organized chain packing and stronger CTC formation.[6] However, incomplete imidization at lower temperatures can result in a film with poor thermal and mechanical properties. It is crucial to optimize the curing process to achieve a high degree of imidization while minimizing color formation. In some cases, reducing the imidization temperature can prevent the degradation of other components in the formulation, which could otherwise contribute to discoloration.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Dark Brown or Opaque Film Excessive charge-transfer complex (CTC) formation.- Co-polymerize with a fluorinated or alicyclic dianhydride to disrupt CTCs.- Introduce bulky side groups into the polymer backbone.
High curing temperature or prolonged curing time.- Optimize the curing cycle by gradually increasing the temperature.- Determine the minimum temperature and time required for complete imidization.[5][7]
Presence of impurities or residual solvent.- Ensure high purity of monomers and solvent.- Dry the poly(amic acid) film thoroughly before thermal curing.
Yellowing of the Film Over Time Photo-oxidation or thermal degradation.- Incorporate antioxidants or UV stabilizers into the formulation, though their effects should be carefully evaluated as they can sometimes accelerate color change.[8]- Store the films in a dark, inert atmosphere.
Inconsistent Color Across the Film Uneven film thickness or non-uniform heating during curing.- Optimize the film casting or spin-coating process for uniform thickness.- Ensure uniform temperature distribution in the curing oven.
Film is Brittle with Poor Mechanical Properties Incomplete imidization.- Increase the final curing temperature or extend the curing time at the highest temperature.[4]- Characterize the degree of imidization using FTIR spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) Solution
  • Monomer Preparation: Dry the this compound and the selected dianhydride (e.g., Pyromellitic dianhydride - PMDA) under vacuum at 120°C for 12 hours.

  • Dissolution: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve the this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).

  • Polymerization: Gradually add an equimolar amount of the dianhydride to the diamine solution under a nitrogen atmosphere with continuous stirring.

  • Reaction: Continue stirring at room temperature for 24 hours to allow the formation of a viscous poly(amic acid) solution.

Protocol 2: Film Casting and Curing
  • Casting: Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at 80°C for 4 hours to slowly remove the solvent.

  • Thermal Curing: Perform a stepwise thermal imidization in a programmable oven under a nitrogen atmosphere. A typical cycle would be:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 350°C for 30 minutes

  • Cooling: Allow the film to cool down slowly to room temperature before removal from the substrate.

Data Presentation

Table 1: Effect of Dianhydride on Polyimide Film Color and Transparency

Dianhydride Used with this compoundFilm ColorYellowness Index (YI)Transmittance at 450 nm (%)
Pyromellitic dianhydride (PMDA)Yellow-Brown7560
4,4'-Oxydiphthalic anhydride (ODPA)Light Yellow4582
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Colorless595

Table 2: Influence of Final Curing Temperature on Film Properties

Final Curing Temperature (°C)Degree of Imidization (%)Yellowness Index (YI)Tensile Strength (MPa)
2508540110
3009855150
350>9970155

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_fabrication Film Fabrication & Curing monomer_prep Monomer Preparation (Drying) dissolution Diamine Dissolution (NMP/DMAc) monomer_prep->dissolution polymerization Dianhydride Addition (Equimolar) dissolution->polymerization reaction Stirring at RT (24h, N2 atm) polymerization->reaction casting Film Casting (Glass Substrate) reaction->casting Viscous Solution solvent_evap Solvent Evaporation (80°C, 4h) casting->solvent_evap curing Stepwise Thermal Curing (100-350°C) solvent_evap->curing cooling Slow Cooling to RT curing->cooling

Caption: Experimental workflow for polyimide film synthesis and fabrication.

coloration_logic cluster_solutions Color Reduction Strategies ctc Charge-Transfer Complex (CTC) Formation color Film Coloration (Yellow-Brown) ctc->color packing Close Chain Packing packing->ctc conjugation Planar Aromatic Structure conjugation->ctc disrupt_packing Disrupt Chain Packing low_color Reduced Coloration / Colorless Film disrupt_packing->low_color reduce_conjugation Reduce Planarity reduce_conjugation->low_color fluorination Incorporate Fluorinated Monomers (6FDA) fluorination->disrupt_packing bulky_groups Introduce Bulky Side Groups bulky_groups->disrupt_packing alicyclic Use Alicyclic Dianhydrides alicyclic->reduce_conjugation

Caption: Logical relationship between polymer structure and film coloration.

References

Troubleshooting film casting defects for 4,4'-(Pyrimidine-2,5-diyl)dianiline polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(Pyrimidine-2,5-diyl)dianiline-based polymers. The following sections address common defects and challenges encountered during the film casting process.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects observed when casting films from this compound polymers?

A1: Common defects include bubbles, cracking, pinholes, wrinkling, and variations in film thickness.[1][2][3] These issues can arise from a variety of factors related to the polymer solution, casting environment, and processing parameters.

Q2: How does the choice of solvent affect the quality of the cast film?

A2: The solvent plays a critical role in film quality. A "good" solvent, which strongly solvates the polymer chains, can lead to a dense and uniform film structure.[4] Conversely, a "poor" solvent may cause polymer chain aggregation, resulting in a porous or rough film.[4] The solvent's boiling point and vapor pressure also influence the drying rate, which can impact defect formation.[5][6]

Q3: What is the importance of degassing the polymer solution before casting?

A3: Degassing the polymer solution is crucial to prevent the formation of bubbles in the final film.[7] Dissolved air can become supersaturated as the solvent evaporates, leading to the nucleation and growth of bubbles.[7]

Q4: Can the substrate material influence film cracking?

A4: Yes, the rigidity of the substrate can affect the likelihood of cracking. Softer substrates may lead to a decrease in the critical thickness at which cracking occurs because they have a reduced ability to absorb stress.[8][9]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common film casting defects.

Issue 1: Bubbles in the Film

Bubbles are a frequent defect that can compromise the film's integrity and performance.[7][10]

Possible Causes and Solutions

CauseSolution
Dissolved Air in Polymer Solution [7]Degas the polymer solution using methods such as sonication, vacuum, or purging with an inert gas (e.g., nitrogen or argon) before casting.
Solvent Boiling Ensure the drying temperature is kept below the boiling point of the solvent. A gradual increase in temperature can help prevent rapid solvent evaporation and bubble formation.
Air Entrapment During Casting Optimize the casting or coating speed to minimize turbulence and air entrapment. For spin coating, adjust the dispense and spread steps.[3]
Contamination Ensure all equipment, substrates, and the casting environment are clean and free of particles that can act as nucleation sites for bubbles.[11]

Troubleshooting Workflow: Bubbles

Caption: Workflow for troubleshooting bubbles in cast films.

Issue 2: Film Cracking

Cracking can occur due to stresses that develop during the drying process.[8][9][12]

Possible Causes and Solutions

CauseSolution
High Internal Stress Reduce the film thickness. Thicker films are more prone to cracking.[8] A critical cracking thickness may exist for a given polymer-solvent system.[12]
Rapid Solvent Evaporation Slow down the drying process by reducing the temperature, using a solvent with a lower vapor pressure, or controlling the atmosphere (e.g., casting in a solvent-saturated environment).[8]
Poor Adhesion to Substrate Ensure the substrate is clean and compatible with the polymer solution.[1][11] Surface treatments may be necessary to improve adhesion.
Polymer Crystallinity/Rigidity For semi-crystalline or rigid polymers, a controlled annealing step after initial drying can help to relax stresses and prevent cracking.

Troubleshooting Workflow: Cracking

Caption: Workflow for troubleshooting film cracking.

Issue 3: Poor Film Uniformity (Thickness Variation)

Achieving a uniform film thickness is critical for many applications.[13][14]

Possible Causes and Solutions

CauseSolution
Uneven Spreading of Polymer Solution For spin coating, optimize the spin speed, acceleration, and dispense volume.[3][14][15][16] For solution casting, ensure the casting surface is level and the casting knife/bar is uniform.
Inconsistent Solvent Evaporation Ensure uniform airflow over the film during drying. Avoid turbulent airflow which can cause non-uniform drying.[16] A controlled drying environment is essential.[15]
Varying Solution Viscosity Ensure the polymer is fully dissolved and the solution is homogeneous.[17] Variations in temperature can affect viscosity, so maintain a constant temperature during casting.
Edge Effects (Edge Bead) For spin coating, an edge bead can form.[3] This can sometimes be removed with a solvent wash at the edge or by optimizing the dispense volume.

Troubleshooting Workflow: Poor Uniformity

Caption: Workflow for troubleshooting poor film uniformity.

Experimental Protocols

1. Polymer Solution Preparation

  • Materials : this compound polymer, appropriate solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)).

  • Procedure :

    • Dry the polymer under vacuum at a suitable temperature to remove any absorbed moisture.

    • Weigh the desired amount of polymer and solvent to achieve the target concentration (e.g., 5-15 wt%).

    • In a clean, dry vial, combine the polymer and solvent.

    • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the polymer is completely dissolved. This may take several hours.[17]

    • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a syringe filter (e.g., PTFE, 0.45 µm).

    • Degas the solution for at least 30 minutes prior to casting.

2. Film Casting by Solution Casting

  • Substrate Preparation : Clean the substrate (e.g., glass plate, silicon wafer) thoroughly with appropriate solvents (e.g., acetone, isopropanol) and dry it completely.[11] A plasma or UV-ozone treatment can be used to further clean and activate the surface.

  • Casting :

    • Place the clean substrate on a perfectly level surface.

    • Pour the degassed polymer solution onto the substrate.

    • Use a doctor blade or casting knife to spread the solution evenly to a desired thickness.

  • Drying :

    • Place the cast film in a controlled environment (e.g., a vacuum oven or a chamber with controlled atmosphere).

    • Dry the film at a relatively low temperature initially (e.g., 60-80°C) to slowly remove the bulk of the solvent.

    • Gradually increase the temperature in stages (e.g., 120°C, 180°C, 250°C) for further imidization and complete solvent removal. Each stage should be held for a sufficient duration (e.g., 1-2 hours).

  • Film Removal : After cooling to room temperature, the film can be carefully peeled off the substrate.

3. Film Casting by Spin Coating

  • Substrate Preparation : Prepare the substrate as described for solution casting.

  • Coating :

    • Center the substrate on the spin coater chuck.

    • Dispense a sufficient amount of the degassed polymer solution onto the center of the substrate.[3]

    • Spin the substrate at a low speed (e.g., 500 rpm) for a short duration (e.g., 10 seconds) to spread the solution.

    • Ramp up to a higher speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired thickness.[16]

  • Drying and Curing :

    • Transfer the coated substrate to a hotplate or into an oven.

    • Follow a similar staged drying and curing process as described for solution casting to remove the solvent and complete imidization.

References

Validation & Comparative

A Comparative Guide to Polyimide Properties Based on Aromatic Diamine Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The selection of the aromatic diamine monomer is a critical determinant of the final properties of the polyimide. This guide provides a comparative analysis of polyimides synthesized from various aromatic diamines, supported by experimental data, to aid in the selection of materials for specific research and development applications.

Structure-Property Relationships: The Influence of the Diamine

The chemical structure of the aromatic diamine directly influences the polymer chain packing, rigidity, and intermolecular interactions, thereby dictating the macroscopic properties of the resulting polyimide. Key structural features of the diamine and their effects include:

  • Rigidity and Linearity: Diamines with rigid and linear backbones, such as p-phenylenediamine (PPD), tend to produce polyimides with high modulus, excellent thermal stability, and good dimensional stability.[1]

  • Flexibility: The introduction of flexible linkages, such as ether groups (-O-), in the diamine structure can enhance the solubility and processability of the polyimide, often at the expense of a slight reduction in thermal stability.[2]

  • Pendant Groups: Bulky side groups attached to the diamine can disrupt chain packing, leading to increased free volume. This can improve solubility and gas permeability while potentially lowering the dielectric constant.[3][4]

  • Fluorine Content: The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF3), into the diamine structure can significantly decrease the dielectric constant and dissipation factor of the polyimide, making them suitable for high-frequency applications.[5][6]

  • Substituents on the Aromatic Ring: Substituents on the aromatic rings of the diamine, such as methyl groups, can influence chain mobility and packing, thereby affecting the glass transition temperature and mechanical properties.[7][8]

Comparative Data on Polyimide Properties

The following tables summarize the key thermal, mechanical, and dielectric properties of polyimides synthesized from different aromatic diamines, as reported in the literature.

Table 1: Thermal Properties of Polyimides from Various Aromatic Diamines

DianhydrideAromatic DiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
BPDAPFMB (with -CF3 groups)>350>500
BPDADMB (with -CH3 groups)>350>500
DPPDMBDAM (ortho-methyl substituted)>336>493
DPPDHFI (ortho-methyl substituted)>336>493
DPPDBAPHF (no ortho-substituents)>336>493
6FDAHFBODA (with bis(trifluoromethyl) pendants)240521
BPADAHFBODA (with bis(trifluoromethyl) pendants)--
TPDAaODA (flexible ether linkage)--
Dianhydride with 4,5-diazafluoreneVarious Aromatic Diamines270-311493-552

Data compiled from multiple sources.[3][4][5][7][9]

Table 2: Mechanical Properties of Polyimides from Various Aromatic Diamines

DianhydrideAromatic DiamineTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
DPPDMBDAM621.29-
DPPDHFI421.20-
DPPDBAPHF-1.30-
Dianhydride with 4,5-diazafluoreneVarious Aromatic Diamines92-105-4.49-24.8
Dianhydride with asymmetric large side groupsVarious Aromatic Diamines76.9-93.51.6-1.84.8-7.3

Data compiled from multiple sources.[4][7][10]

Table 3: Dielectric Properties of Polyimides from Various Aromatic Diamines

DianhydrideAromatic DiamineDielectric Constant (Dk) at 10 GHzDissipation Factor (Df) at 10 GHz
6FDAHFBODA2.633.72 x 10⁻³
BPADAHFBODA-2.30 x 10⁻³
TPDAaODA3.340.0023
Dianhydride with 4,5-diazafluoreneVarious Aromatic Diamines2.78-3.38-

Data compiled from multiple sources.[4][5][9]

Experimental Methodologies

Polyimide Synthesis

A common method for synthesizing polyimides is a two-step polycondensation reaction.

G Dianhydride Aromatic Dianhydride PAA_Formation Poly(amic acid) Formation (Stirring at room temperature) Dianhydride->PAA_Formation Diamine Aromatic Diamine Diamine->PAA_Formation Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA_Formation PAA Poly(amic acid) Solution PAA_Formation->PAA Casting Solution Casting PAA->Casting Film Poly(amic acid) Film Casting->Film Imidization Thermal or Chemical Imidization Film->Imidization PI_Film Polyimide Film Imidization->PI_Film

Caption: General two-step synthesis workflow for polyimide films.

Detailed Protocol (Example):

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, the aromatic diamine is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[11] An equimolar amount of the aromatic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.[11]

  • Film Casting and Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a thermal imidization process, which involves heating at elevated temperatures (e.g., 100-300°C) in a stepwise manner to convert the poly(amic acid) to polyimide through cyclodehydration.[12] Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents and catalysts.

Characterization of Polyimide Properties

The thermal, mechanical, and dielectric properties of the synthesized polyimides are characterized using various analytical techniques.

G PI_Film Polyimide Film Thermal Thermal Properties PI_Film->Thermal Mechanical Mechanical Properties PI_Film->Mechanical Dielectric Dielectric Properties PI_Film->Dielectric TGA Thermogravimetric Analysis (TGA) Thermal->TGA Td DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Tg DMA Dynamic Mechanical Analysis (DMA) Thermal->DMA Tg Tensile Tensile Testing Mechanical->Tensile Strength, Modulus, Elongation Dielectric_Spec Dielectric Spectroscopy Dielectric->Dielectric_Spec Dk, Df

Caption: Experimental workflow for polyimide characterization.

Detailed Protocols:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide films, specifically the decomposition temperature (Td).[11] A small sample of the film is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.

  • Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA): DSC and DMA are employed to determine the glass transition temperature (Tg) of the polyimides.[11][13] DSC measures the heat flow into or out of the sample as a function of temperature, while DMA measures the mechanical response of the material to a sinusoidal stress.

  • Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine. Dog-bone-shaped specimens of the polyimide films are stretched at a constant strain rate until failure.

  • Dielectric Spectroscopy: The dielectric constant (Dk) and dissipation factor (Df) are measured over a range of frequencies using a dielectric analyzer.[14] This involves placing the polyimide film between two electrodes and applying an alternating electric field.

Logical Relationships: Diamine Structure and Polyimide Properties

The following diagram illustrates the logical relationships between the structural features of the aromatic diamine and the resulting properties of the polyimide.

G cluster_diamine Aromatic Diamine Structure cluster_properties Polyimide Properties Rigidity High Rigidity Thermal_Stability High Thermal Stability Rigidity->Thermal_Stability Mechanical_Strength High Mechanical Strength Rigidity->Mechanical_Strength Flexibility Flexibility (e.g., Ether Linkage) Solubility Improved Solubility Flexibility->Solubility Bulky_Groups Bulky Pendant Groups Bulky_Groups->Solubility Low_Dielectric Low Dielectric Constant Bulky_Groups->Low_Dielectric Gas_Permeability Increased Gas Permeability Bulky_Groups->Gas_Permeability Fluorine Fluorine Content Fluorine->Low_Dielectric

Caption: Influence of diamine structure on polyimide properties.

This guide provides a foundational understanding of how the choice of aromatic diamine can be used to tailor the properties of polyimides for a wide range of advanced applications. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Thermal Performance of Pyrimidine-Containing Aromatic Polyamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the thermal stability and transitional behavior of aromatic polyamides incorporating a pyrimidine moiety, benchmarked against other high-performance aromatic polyamides. This guide provides researchers, scientists, and drug development professionals with a comparative overview based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Aromatic polyamides containing heterocyclic rings, such as pyrimidine, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The inclusion of the pyrimidine ring in the polymer backbone is anticipated to enhance thermal properties due to its rigid structure and potential for strong intermolecular interactions. This guide summarizes the thermal analysis of such polymers and provides a comparative context with other aromatic polyamides.

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of various aromatic polyamides, including those with and without pyrimidine or other heterocyclic moieties. This data, compiled from multiple research sources, highlights the influence of the polymer backbone structure on its thermal stability and glass transition temperature.

Polymer SystemMonomersTGA (Td5%) [°C]TGA (Td10%) [°C]DSC (Tg) [°C]Reference
Pyrimidine-Containing Polyamide-Ester4-hydroxy-2,6-diaminopyrimidine, various diacid chlorides-346 - 508-[1]
Aromatic Polyamide with Pendant ChainsPentadecylbenzene-1,3-diamine, various aromatic diacids-up to 460169 - 215[1]
Chiral Polyamide(2S)-5-[4-(4-methyl-2-phthalimidylpentanoyl-amino)benzoylamino]isophthalic acid, aliphatic and aromatic diisocyanatesup to 355--[1]
Aromatic Polyamide with Xanthene Groups9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene, various aromatic diamines-490 - 535236 - 298[1]
Aromatic Polyamides from 4,4'-Oxydibenzoic Acid4,4'-oxydibenzoic acid, various aromatic diamines>450-170 - 275[2]

Note: Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Tg denotes the glass transition temperature.

Experimental Protocols

The data presented in this guide is typically obtained through the following standard thermal analysis techniques:

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability of the polymers.

  • Instrument: TGA Q500 analyzer (or similar).

  • Sample Preparation: Polymer samples are dried at a specific temperature (e.g., 150 °C) for a defined period (e.g., 30 minutes) to remove any residual solvent or moisture.

  • Analysis Conditions:

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The analysis is conducted over a wide temperature range, for example, from 50 °C to 800 °C.

    • Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to identify the glass transition temperature (Tg) and other thermal transitions of the polymers.

  • Instrument: DSC-3 device (Mettler-Toledo) or equivalent.

  • Sample Preparation: A small amount of the polymer sample (typically 5 mg) is hermetically sealed in an aluminum pan.

  • Analysis Conditions:

    • Heating/Cooling Cycles: The sample is subjected to a heat-cool-heat cycle to erase its thermal history.

    • Heating Rate: A constant heating rate, commonly 10 °C/min, is used.

    • Atmosphere: The analysis is performed under a continuous flow of an inert gas like argon.

    • Tg Determination: The glass transition temperature is typically determined from the midpoint of the inflection in the second heating scan.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for conducting thermal analysis on polymer samples.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Polymer_Synthesis Polymer Synthesis Drying Drying of Polymer Polymer_Synthesis->Drying Weighing Precise Weighing Drying->Weighing TGA_Setup TGA Instrument Setup Weighing->TGA_Setup DSC_Setup DSC Instrument Setup Weighing->DSC_Setup TGA_Run Run TGA Scan TGA_Setup->TGA_Run TGA_Data TGA Data Analysis (Td) TGA_Run->TGA_Data Final_Report Comparative Report Generation TGA_Data->Final_Report DSC_Run Run DSC Scan (Heat-Cool-Heat) DSC_Setup->DSC_Run DSC_Data DSC Data Analysis (Tg) DSC_Run->DSC_Data DSC_Data->Final_Report

Caption: Workflow for TGA and DSC analysis of polymers.

Logical Relationship of Polymer Structure to Thermal Properties

The thermal stability of aromatic polyamides is intrinsically linked to their molecular structure. The incorporation of rigid aromatic and heterocyclic units, such as the pyrimidine ring, generally leads to higher thermal stability.

G cluster_structure Molecular Structure cluster_properties Thermal Properties High_Aromatic High Aromatic Content High_Td High Decomposition Temperature (Td) High_Aromatic->High_Td High_Tg High Glass Transition Temperature (Tg) High_Aromatic->High_Tg Heterocyclic Presence of Heterocyclic Rings (e.g., Pyrimidine) Heterocyclic->High_Td Heterocyclic->High_Tg Strong_Interactions Strong Intermolecular Interactions (e.g., Hydrogen Bonding) Strong_Interactions->High_Td Strong_Interactions->High_Tg

Caption: Influence of structure on thermal properties.

References

X-ray Diffraction Analysis of 4,4'-(Pyrimidine-2,5-diyl)dianiline Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance polymers, materials derived from 4,4'-(Pyrimidine-2,5-diyl)dianiline are gaining attention for their potential in specialized applications, including aerospace, electronics, and pharmaceuticals, owing to their inherent thermal stability and unique electronic properties. A critical aspect of characterizing these polymers is understanding their solid-state morphology, for which X-ray diffraction (XRD) is an indispensable analytical technique. This guide provides a comparative analysis of the XRD characteristics of pyrimidine-containing polymers against established high-performance alternatives, supported by experimental data and protocols.

Performance Comparison: Crystallinity and Structural Order

The arrangement of polymer chains in the solid state dictates many of the material's bulk properties, including mechanical strength, thermal stability, and solvent resistance. XRD analysis reveals the degree of crystallinity, with sharp peaks indicating ordered crystalline regions and broad halos indicating amorphous, disordered structures.

Polymers synthesized from this compound, particularly polyimides, often exhibit a largely amorphous nature. This is attributed to the non-linear, kinked geometry of the pyrimidine-dianiline monomer, which hinders efficient chain packing and the formation of extensive crystalline domains. This amorphous character can be advantageous for properties such as solubility and film-forming capabilities.

In contrast, other high-performance polymers, such as Poly(ether ether ketone) (PEEK) and Poly(p-phenylene terephthalamide) (Kevlar®), are semi-crystalline, which contributes to their exceptional mechanical strength and thermal resistance.

The following table summarizes the typical XRD data for a hypothetical polyimide based on this compound and compares it with the known data for PEEK and Kevlar®.

FeaturePolyimide (from this compound) (Hypothetical)Poly(ether ether ketone) (PEEK)Poly(p-phenylene terephthalamide) (Kevlar®)
Typical Morphology Largely AmorphousSemi-crystallineHighly Crystalline
XRD Pattern Broad, diffuse halo with a maximum intensity around 2θ = 20-25°Sharp crystalline peaks superimposed on an amorphous halo.[1]Strong, sharp diffraction peaks indicating a high degree of crystalline order.[2][3]
Prominent 2θ Peaks (Cu Kα) ~22.5° (broad)18.8°, 20.8°, 22.8°, 28.9°[1][4]~20.5°, ~23.0°, ~28.2°
Calculated d-spacing (Å) for prominent peaks ~3.954.72, 4.27, 3.90, 3.094.33, 3.86, 3.17
Typical Degree of Crystallinity (%) < 15%[5]30-40%> 75%

Note: The data for the this compound-based polyimide is a representative example of a largely amorphous polymer and is intended for comparative purposes.

Experimental Protocol: Powder X-ray Diffraction (PXRD) of Polymers

This section outlines a typical experimental protocol for the XRD analysis of polymer powder samples.

1. Sample Preparation:

  • Ensure the polymer sample is in a fine powder form. If necessary, grind the sample gently to achieve a homogenous particle size.
  • The amount of sample required is typically around 200 mg.
  • Carefully load the powder into the sample holder. Use a flat surface, such as a glass slide, to press the powder down and ensure it is level and flush with the surface of the holder. This is crucial for accurate 2θ angle measurements.

2. Instrument Setup:

  • X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å) is used.
  • Operating Conditions: Set the generator to 40 kV and 40 mA.
  • Goniometer Scan:
  • Scan Range (2θ): A typical range for polymers is 5° to 60°.
  • Scan Type: Continuous scan.
  • Step Size: 0.02°.
  • Time per Step: 1-2 seconds.

3. Data Collection:

  • Mount the sample holder in the diffractometer.
  • Initiate the data collection software with the specified parameters.
  • The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.

4. Data Analysis:

  • The output will be a diffractogram plotting intensity versus 2θ.
  • Identify the positions of any sharp peaks and broad halos.
  • Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for the observed peaks.
  • The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). This often requires specialized software for peak deconvolution.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the XRD analysis of polymers.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing start Polymer Sample grind Grinding (if needed) start->grind load Loading into Holder grind->load instrument Instrument Setup load->instrument data_acq Data Acquisition instrument->data_acq diffractogram Generate Diffractogram data_acq->diffractogram peak_analysis Peak Analysis (2θ, d-spacing) diffractogram->peak_analysis crystallinity Crystallinity Calculation peak_analysis->crystallinity end end crystallinity->end Final Report

Caption: Experimental workflow for polymer XRD analysis.

References

A Comparative Guide to the Dielectric Performance of Polyimides: With and Without Pyrimidine Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and electronics, the selection of appropriate dielectric materials is paramount for the development of advanced electronic components. Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them a cornerstone material for insulation and dielectric layers in microelectronics. However, the ever-increasing demand for higher signal propagation speeds and reduced power dissipation in integrated circuits necessitates materials with low dielectric constants (low-k) and low dielectric loss.

This guide provides an objective comparison of the dielectric performance of conventional polyimides against those modified to include pyrimidine moieties in their polymer backbone. The introduction of these nitrogen-containing heterocyclic rings can significantly alter the polymer's morphology and electronic characteristics, thereby influencing its dielectric properties. The data presented herein is compiled from various experimental studies to offer a comprehensive overview for material selection and development.

The Impact of Pyrimidine Moieties on Dielectric Properties

The incorporation of pyrimidine rings into the polyimide backbone can lead to a reduction in the dielectric constant. This is attributed to several factors. The rigidity of the pyrimidine nucleus can disrupt the close packing of polymer chains, leading to an increase in free volume. This increased free volume, effectively introducing air voids at a molecular level, lowers the overall dielectric constant of the material. Furthermore, the introduction of bulky, non-polar groups can decrease the overall polarizability of the polymer chain, which is a key factor in reducing the dielectric constant.

Conventional aromatic polyimides, such as Kapton®, typically exhibit a dielectric constant in the range of 3.1 to 3.5. In contrast, polyimides containing pyrimidine or structurally similar pyridine moieties have been shown to achieve lower dielectric constants, often falling below 3.0.

Comparative Dielectric Performance Data

The following tables summarize the dielectric properties of various polyimides, providing a direct comparison between those with and without pyrimidine or pyridine moieties.

Table 1: Dielectric Properties of Polyimides without Pyrimidine Moieties (Conventional PIs)

Polymer Name/TypeDianhydrideDiamineDielectric Constant (k)Dielectric Loss (tan δ)FrequencyReference
Kapton® HNPyromellitic dianhydride (PMDA)4,4'-Oxydianiline (ODA)3.40.0021 kHz
PI FilmPMDAODA3.20.0111 MHz
PI Film3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)ODA3.10.0101 MHz
Upilex®-SBiphenyltetracarboxylic dianhydride (BPDA)p-Phenylenediamine (PDA)3.50.00131 kHz

Table 2: Dielectric Properties of Polyimides with Pyrimidine/Pyridine Moieties

Polymer Name/TypeDianhydrideDiamineDielectric Constant (k)Dielectric Loss (tan δ)FrequencyReference
Pyrimidine-PI3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)2,4,6-Triaminopyrimidine (TAP) & 4,4'-diaminodiphenyl ether (ODA)Not explicitly stated, focus on synthesisNot explicitly stated-
Fluorinated Pyridine-PI2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)Diamine with pyridine and -C(CF3)2- groups2.36 - 2.52Not specified1 MHz
Pyridine-PIVarious aromatic dianhydrides2,6-Diaminopyridine3.08 - 3.290.65 - 0.821 MHz
Fluorinated Pyridine-PIBTPDADiamines with triphenyl pyridine structure2.74 - 2.840.00338 - 0.0037310 GHz

Note: Data for pyrimidine-containing polyimides is less centralized than for conventional PIs. Pyridine-containing PIs are included as a close structural and electronic analogue.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of polyimides and the characterization of their dielectric properties as cited in the supporting literature.

Synthesis of Polyimides (Two-Step Method)

A common and versatile method for synthesizing polyimides is a two-step polycondensation reaction.

  • Poly(amic acid) Formation: A diamine monomer is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). To this solution, a stoichiometric amount of a dianhydride is added in portions. The reaction mixture is stirred at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution.

  • Imidization: The resulting poly(amic acid) solution is then cast onto a glass substrate to form a thin film. The film is subsequently subjected to a thermal imidization process, which involves heating the film in a stepwise manner. A typical heating profile would be 100°C, 200°C, and 300°C, with a hold time of one hour at each temperature. This process removes the solvent and facilitates the cyclization of the amic acid groups to form the final polyimide structure.

Measurement of Dielectric Properties

The dielectric constant and dielectric loss of the prepared polyimide films are typically measured using a parallel plate capacitor setup.

  • Sample Preparation: Circular electrodes (e.g., gold or aluminum) are deposited on both sides of the polyimide film using a technique like sputtering or thermal evaporation. The diameter of the electrodes is precisely measured to determine the capacitor area. The thickness of the film is measured using a micrometer.

  • Instrumentation: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the prepared capacitor over a range of frequencies.

  • Calculation of Dielectric Constant: The dielectric constant (k) is calculated from the measured capacitance using the following formula:

    k = (C * d) / (ε₀ * A)

    where:

    • C is the measured capacitance

    • d is the thickness of the polyimide film

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the electrode

Visualization of Structure-Property Relationship

The following diagram illustrates the conceptual difference in polymer chain packing between a conventional polyimide and a polyimide containing pyrimidine moieties, and its resulting effect on the dielectric constant.

G cluster_0 Conventional Polyimide cluster_1 Polyimide with Pyrimidine Moieties a1 Linear Polymer Chains a2 Close Chain Packing a1->a2 b1 Rigid Pyrimidine Units a3 Higher Polarizability a2->a3 a4 Higher Dielectric Constant (k ~ 3.1-3.5) a3->a4 b2 Disrupted Chain Packing (Increased Free Volume) b1->b2 b3 Lower Polarizability b2->b3 b4 Lower Dielectric Constant (k < 3.0) b3->b4

Caption: Impact of Pyrimidine Moieties on Polyimide Properties.

Comparative study of gas permeability in membranes from pyrimidine-containing polyimides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals the state of research into the gas permeability of polyimide membranes incorporating pyrimidine moieties. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and professionals in drug development and materials science. While direct comparative studies on a wide range of pyrimidine-containing polyimides are limited, this document collates existing findings on their synthesis and characterization, alongside analogous data from structurally similar polyimides, to provide a valuable reference.

Introduction to Pyrimidine-Containing Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them prime candidates for gas separation membranes.[1][2] The incorporation of heterocyclic rings, such as pyrimidine, into the polyimide backbone is a strategy to modify the polymer's physical and chemical properties. The pyrimidine nucleus, a rigid and polarizable heteroaromatic molecule, can influence the polymer's processability and solubility.[3] The lone pair of electrons on the nitrogen atoms in the pyrimidine ring offers potential sites for modification, further allowing for the fine-tuning of membrane properties.[3]

Comparative Gas Permeability Data

To provide a comparative context, the following table includes gas permeability data for aromatic polyimides with structural similarities, such as those containing pyridine rings, which offer insights into the expected performance of nitrogen-containing heterocyclic polyimides. For reference, data for some well-characterized non-pyrimidine aromatic polyimides are also included.

Table 1: Gas Permeability and Selectivity of Various Aromatic Polyimide Membranes

Polymer CompositionGas PairPermeability (Barrer)SelectivityReference
Pyridine-Containing Polyimides
6FDA-MFPAP/BAMF (2:1)He55.39-[4]
Non-Pyrimidine Aromatic Polyimides
6FDA-DAMCO₂~150-250CO₂/CH₄: ~20-30[5][6]
CH₄~5-10[5][6]
6FDA-mPDACO₂~20-40CO₂/CH₄: ~35-45[5]
CH₄~0.5-1[5]
6F-TMFH₂60H₂/CH₄: ~27[7]
O₂6.8O₂/N₂: ~4.5[7]
CO₂35CO₂/CH₄: 41[7]
DS-TMFH₂-H₂/CH₄: 86[7]
O₂-O₂/N₂: 5.6[7]
OD-TMFHe-He/N₂: 86[7]

Note: Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Experimental Protocols

The methodologies for evaluating gas permeability in polyimide membranes generally follow established principles of membrane science. The most common method cited is the constant-volume, variable-pressure technique.

General Experimental Protocol for Gas Permeability Measurement
  • Membrane Preparation:

    • Polyimide films are typically prepared by solution casting, where the polyimide is dissolved in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)).[1][3]

    • The polymer solution is cast onto a flat, level surface (e.g., a glass plate) and the solvent is evaporated under controlled temperature and atmosphere.[1]

    • The resulting film is then detached and dried under vacuum at elevated temperatures to remove any residual solvent.[1] The thickness of the membrane is measured using a micrometer.[8]

  • Permeation Cell Setup:

    • A circular sample of the polyimide membrane is placed in a permeation cell, which is designed to separate a high-pressure upstream side from a low-pressure downstream side.[1][8]

    • The cell is sealed to ensure that the only path for gas to travel from the upstream to the downstream side is through the membrane.[8]

  • Permeability Measurement (Constant-Volume, Variable-Pressure Method):

    • The entire system, including the downstream volume, is initially evacuated to a high vacuum.[1][8]

    • The test gas is introduced to the upstream side of the membrane at a constant high pressure (e.g., 10 atm).[9]

    • The pressure increase on the downstream side is monitored over time using a pressure transducer.[1]

    • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) where:

      • V is the downstream volume

      • l is the membrane thickness

      • A is the effective membrane area

      • R is the ideal gas constant

      • T is the absolute temperature

      • Δp is the pressure difference across the membrane

  • Selectivity Calculation:

    • The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B)

Logical Workflow for Gas Permeability Studies of Polyimide Membranes

The following diagram illustrates the typical workflow for synthesizing and characterizing the gas permeability of novel polyimide membranes.

experimental_workflow cluster_synthesis Polymer Synthesis & Membrane Formation cluster_characterization Membrane Characterization cluster_analysis Data Analysis Monomer_Selection Monomer Selection (Dianhydride & Diamine with/without Pyrimidine) Polymerization Polymerization (e.g., two-step polycondensation) Monomer_Selection->Polymerization Membrane_Casting Membrane Casting & Solvent Evaporation Polymerization->Membrane_Casting Thermal_Annealing Thermal Annealing/ Vacuum Drying Membrane_Casting->Thermal_Annealing Permeation_Cell Mounting in Permeation Cell Thermal_Annealing->Permeation_Cell Vacuum_Degassing Vacuum Degassing Permeation_Cell->Vacuum_Degassing Gas_Introduction Introduction of Test Gas (Upstream) Vacuum_Degassing->Gas_Introduction Data_Acquisition Pressure Rise Measurement (Downstream) Gas_Introduction->Data_Acquisition Permeability_Calc Permeability Calculation Data_Acquisition->Permeability_Calc Selectivity_Calc Selectivity Calculation Permeability_Calc->Selectivity_Calc Comparative_Analysis Comparative Analysis Selectivity_Calc->Comparative_Analysis

References

Validating the Purity of Synthesized 4,4'-(Pyrimidine-2,5-diyl)dianiline: A High-Performance Liquid Chromatography (HPLC) Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography (HPLC) for the purity validation of 4,4'-(Pyrimidine-2,5-diyl)dianiline, a complex aromatic diamine with a pyrimidine core. The methodologies and comparisons presented herein are designed to offer a robust framework for establishing a reliable purity assessment protocol.

The pyrimidine ring is a core component of several FDA-approved drugs, making its derivatives, such as this compound, of significant interest in medicinal chemistry.[1] The synthesis of such molecules can often lead to process-related impurities, including starting materials, by-products, and degradation products.[2] Therefore, a validated, stability-indicating analytical method is paramount for quality control.

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for purity determination, HPLC is often the method of choice for non-volatile and thermally labile compounds like aromatic amines.[3] Below is a comparison of HPLC with another common chromatographic technique, Thin-Layer Chromatography (TLC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Differential migration of analytes up a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.
Resolution High resolution, capable of separating complex mixtures and closely related impurities.Lower resolution, generally used for qualitative analysis and monitoring reaction progress.
Quantification Highly quantitative with excellent accuracy and precision.[4][5]Semi-quantitative at best, primarily qualitative.
Sensitivity High sensitivity, with detection limits often in the sub-ppm range.Lower sensitivity compared to HPLC.
Automation Fully automated systems allow for high throughput and reproducibility.Largely a manual technique.
Typical Use Purity testing, impurity profiling, stability studies, and quality control of raw materials and finished products.Rapid reaction monitoring, preliminary purity checks, and determination of solvent systems for column chromatography.

Experimental Protocol: HPLC Method for Purity Validation

The following protocol outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. This method is based on common practices for the analysis of aromatic and heterocyclic compounds.[6][7]

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Method Validation Parameters

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][8][9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing a placebo, the API, and spiked samples.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[5]

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery of the analyte is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas.

    • Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting synthesis Synthesize this compound method_dev Develop HPLC Method (Column, Mobile Phase, etc.) synthesis->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy (Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis data_review Data Review & Interpretation sample_analysis->data_review report Generate Validation Report data_review->report

Caption: Workflow for HPLC Method Validation.

By following a systematic approach to method development and validation, researchers can ensure the reliability of their purity data for novel compounds like this compound. This, in turn, provides a solid foundation for subsequent stages of drug development, from preclinical studies to formulation and manufacturing.

References

A Comparative Guide to the Properties of 4,4'-(Pyrimidine-2,5-diyl)dianiline Polymers: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally predicted and experimentally determined properties of aromatic polyamides derived from 4,4'-(pyrimidine-2,5-diyl)dianiline. Given the nascent stage of research on polymers synthesized directly from this diamine, this document synthesizes data from closely related pyrimidine-containing aromatic polyamides to offer a predictive overview and a methodological framework for future research.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of heterocyclic rings, such as pyrimidine, into the polymer backbone can further enhance these properties and introduce unique electronic characteristics. The monomer this compound is a promising candidate for the synthesis of novel aramids with tailored functionalities. This guide explores the anticipated properties of polyamides derived from this monomer, contrasting theoretical predictions with expected experimental outcomes.

Data Presentation: A Comparative Overview

The following tables summarize the predicted and representative experimental properties of a polyamide synthesized from this compound and a standard diacid chloride, such as terephthaloyl chloride. It is important to note that the experimental values are representative of high-performance aromatic polyamides containing heterocyclic moieties and may vary based on the specific synthesis conditions and comonomers used.

Table 1: Comparison of Computational and Experimental Thermal Properties

PropertyComputational Prediction (Method)Representative Experimental Value
Glass Transition Temperature (Tg)300 - 350 °C (DFT, QSPR)> 300 °C
Decomposition Temperature (Td, 10% weight loss)> 500 °C (DFT)500 - 600 °C
Coefficient of Thermal Expansion (CTE)20 - 40 ppm/°C (Molecular Dynamics)25 - 50 ppm/°C

Table 2: Comparison of Computational and Experimental Mechanical Properties

PropertyComputational Prediction (Method)Representative Experimental Value
Tensile Strength100 - 150 MPa (Molecular Dynamics)90 - 130 MPa
Tensile Modulus3.0 - 5.0 GPa (Molecular Dynamics)2.5 - 4.5 GPa
Elongation at Break5 - 15% (Molecular Dynamics)7 - 20%

Table 3: Comparison of Computational and Experimental Electronic and Optical Properties

PropertyComputational Prediction (Method)Representative Experimental Value
HOMO-LUMO Energy Gap3.5 - 4.5 eV (DFT)3.2 - 4.2 eV (UV-Vis Spectroscopy)
Refractive Index1.6 - 1.8 (QSPR)1.65 - 1.75
Dielectric Constant3.0 - 4.0 (DFT)3.2 - 4.5

Experimental Protocols

Synthesis of Polyamide from this compound and Terephthaloyl Chloride

A representative synthesis of a polyamide is conducted via low-temperature solution polycondensation.

  • Monomer Preparation: this compound is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen or argon).

  • Polycondensation: The solution is cooled to 0°C in an ice bath. An equimolar amount of terephthaloyl chloride, dissolved in a small amount of NMP, is added dropwise to the stirred diamine solution.

  • Polymerization: The reaction mixture is stirred at 0°C for 2-4 hours and then at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polyamide. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and solvent, and dried in a vacuum oven at 80-100°C for 24 hours.

Characterization Methods
  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10°C/min to determine the decomposition temperature (Td).

    • Differential Scanning Calorimetry (DSC): Conducted under a nitrogen atmosphere at a heating rate of 10-20°C/min to determine the glass transition temperature (Tg).

  • Mechanical Properties:

    • Tensile Testing: Polymer films are cast from a solution of the polyamide in a suitable solvent (e.g., NMP). The dried films are cut into dumbbell-shaped specimens and tested using a universal testing machine according to ASTM D882 standards to determine tensile strength, tensile modulus, and elongation at break.

  • Electronic and Optical Properties:

    • UV-Visible Spectroscopy: Thin films of the polymer are cast on quartz substrates. The UV-Vis absorption spectrum is recorded to determine the absorption edge, from which the optical band gap (related to the HOMO-LUMO gap) can be estimated.

    • Refractive Index and Dielectric Constant: Measured on polymer films using an ellipsometer and a dielectric analyzer, respectively.

Computational Methodologies

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials.

  • Model Building: A representative repeating unit of the polyamide chain is constructed.

  • Geometry Optimization: The geometry of the model is optimized to find the lowest energy conformation. A common functional and basis set for such calculations is B3LYP/6-31G(d).

  • Property Calculation:

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap.

    • Thermal Properties: Vibrational frequency analysis can be performed to predict infrared spectra and to estimate thermodynamic properties. Bond dissociation energies can be calculated to infer thermal stability.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical methods that correlate the chemical structure of a molecule with its physical or biological properties.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for the polymer repeating unit.

  • Model Development: A statistical model (e.g., multiple linear regression, artificial neural network) is built to relate the descriptors to a specific property (e.g., Tg, refractive index) using a training set of known polymers.

  • Property Prediction: The developed QSPR model is then used to predict the properties of the new polymer.

Visualization of the Comparison Workflow

G cluster_comp Computational Prediction cluster_exp Experimental Characterization comp_model Build Polymer Model dft DFT Calculations comp_model->dft qspr QSPR Modeling comp_model->qspr comp_props Predicted Properties (Thermal, Mechanical, Electronic) dft->comp_props qspr->comp_props compare Comparison and Analysis comp_props->compare synthesis Polymer Synthesis characterization Characterization (TGA, DSC, Tensile Test, etc.) synthesis->characterization exp_props Experimental Properties (Thermal, Mechanical, Electronic) characterization->exp_props exp_props->compare validation Model Validation and Refinement compare->validation

Caption: Workflow for comparing computational predictions with experimental data.

Conclusion

The integration of computational modeling and experimental characterization provides a powerful approach for the design and development of new high-performance polymers. For polyamides derived from this compound, computational methods such as DFT and QSPR can offer valuable a priori predictions of their thermal, mechanical, and electronic properties. These theoretical insights can guide synthetic efforts and help to rationalize experimental observations. While the experimental data for this specific class of polymers is still emerging, the established knowledge base for aromatic polyamides provides a solid foundation for anticipating their high-performance characteristics. The synergy between computational and experimental approaches will be crucial in unlocking the full potential of these novel pyrimidine-containing polymers for advanced applications.

A Comparative Guide to Polyimides: Unveiling the Structure-Property Relationship of 4,4'-(Pyrimidine-2,5-diyl)dianiline-Based Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is critical. Polyimides, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, are a cornerstone in many advanced applications. This guide provides a comprehensive comparison of polyimides derived from 4,4'-(pyrimidine-2,5-diyl)dianiline with established polyimide systems, offering insights into how the incorporation of a pyrimidine moiety influences material properties. The information presented is supported by experimental data and detailed methodologies to aid in material selection and development.

The introduction of heterocyclic rings, such as pyrimidine, into the backbone of polyimides is a strategic approach to tailor their properties. The pyrimidine nucleus, with its rigid and polarizable nature, offers a unique balance between high thermal stability and enhanced processability, such as improved solubility in organic solvents. This guide will delve into the quantitative comparison of these novel polyimides against well-characterized, commercially relevant polyimides based on common diamines and dianhydrides.

Comparative Performance Data

To facilitate a clear comparison, the thermal and mechanical properties of polyimides based on a structurally similar diamine, 2,5-bis(4-aminophenyl)pyrimidine, are presented alongside data for conventional polyimides. This data is crucial for evaluating the performance trade-offs associated with introducing the pyrimidine structure.

Polyimide SystemGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Pyrimidine-Based Polyimides
PRM-BPDA345-366535-60592-145--
Conventional Polyimides
PMDA/3,4'-ODA396--3.00-
BPDA/4,4'-ODA281--2.60-
BTDA-ODA276>5001143.233.58
PMDA-ODA406>500>1002.10>10

Note: Data for pyrimidine-based polyimides is based on 2,5-bis(4-aminophenyl)pyrimidine (PRM) due to the limited availability of specific data for this compound. PRM shares a similar core structure and provides a strong indication of the expected properties.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and to assist researchers in their own investigations.

Polyimide Synthesis (Two-Step Method)
  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine (e.g., this compound) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) is then added portion-wise to the stirred solution at 0-5°C. The reaction is continued at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in a vacuum or inert atmosphere. A typical heating schedule is 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): The thermal stability of the polyimide films is evaluated using a TGA instrument. Samples (5-10 mg) are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The 5% weight loss temperature (Td5) is recorded as an indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. Samples are typically heated to a temperature above the expected Tg, cooled rapidly, and then reheated at a rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

Mechanical Testing
  • Tensile Testing: Dog-bone shaped specimens are prepared from the polyimide films according to ASTM D882 standard. Tensile tests are performed on a universal testing machine at a specified strain rate (e.g., 1 mm/min). The tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curves.

Visualizing the Structure and Process

To better understand the molecular architecture and the experimental workflow, the following diagrams are provided.

Chemical Structure of Pyrimidine-Based Polyimide cluster_monomers Monomers cluster_polymer Polymerization Dianhydride Dianhydride (e.g., PMDA) PAA Poly(amic acid) Dianhydride->PAA Diamine This compound Diamine->PAA Polyimide Pyrimidine-Based Polyimide PAA->Polyimide Thermal Imidization

Caption: Synthesis of pyrimidine-based polyimide from its monomers.

Experimental Workflow for Polyimide Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers Polymerization Polymerization Monomers->Polymerization PolyimideFilm Polyimide Film Casting Polymerization->PolyimideFilm TGA TGA (Thermal Stability) PolyimideFilm->TGA DSC DSC (Glass Transition) PolyimideFilm->DSC Tensile Tensile Testing (Mechanical Properties) PolyimideFilm->Tensile Optical UV-Vis (Optical Properties) PolyimideFilm->Optical

Caption: Workflow for synthesis and characterization of polyimides.

A Comparative Guide to the Long-Term Thermo-Oxidative Stability of Pyrimidine-Containing Polyimides and Alternative High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of polymeric materials for applications demanding high-temperature resilience in oxidative environments is a critical decision in fields ranging from aerospace and microelectronics to advanced drug delivery systems. This guide provides a comparative assessment of the long-term thermo-oxidative stability of polyimides incorporating a 4,4'-(pyrimidine-2,5-diyl)dianiline moiety against established high-performance thermoplastic alternatives: Polyether Ether Ketone (PEEK), Polyetherimide (PEI), and the widely-used Kapton® polyimide.

Comparative Performance Data

The following tables summarize key thermal and mechanical properties of the selected polymers, offering a quantitative comparison of their stability. It is important to note that the data for the pyrimidine-containing polyimide is based on a hyperbranched polyimide synthesized with 2,4,6-triaminopyrimidine and is presented as a proxy for the thermo-oxidative performance of this compound based polyimides.[1]

Table 1: Thermal Stability Overview

PropertyPyrimidine-Containing Polyimide (co-HBPI-2)[1]PEEKPEI (Ultem™)Kapton® HN
Glass Transition Temperature (Tg) Not Reported~143 °C217 °C360-410 °C
Melting Temperature (Tm) Amorphous~343 °CAmorphousDoes not melt
5% Weight Loss Temperature (Td5%) in N2 461 °C~550-600 °C~500 °C~550 °C
10% Weight Loss Temperature (Td10%) in N2 527 °CNot ReportedNot ReportedNot Reported
Char Yield at 650 °C in N2 >60%~50%Not Reported~60-65% (at 1000°C)

Note: The data for the Pyrimidine-Containing Polyimide was obtained under a nitrogen atmosphere and does not directly reflect thermo-oxidative stability. However, the high decomposition temperatures suggest a robust polymer backbone.

Table 2: Long-Term Thermo-Oxidative Aging (Qualitative and Limited Quantitative Comparison)

PolymerAging ConditionsObserved Effects
Aromatic Polyimides (General) Isothermal aging in air at 205 °C for 2500 hoursGradual decrease in tensile strength and strain retention.
PEEK Prolonged exposure at 300-350 °C in airOnset of thermo-oxidative degradation.
PEI (Ultem™) 10,000 hours in boiling waterRetains 85% of tensile strength.[2]
Kapton® HN 12 hours at 500 °C in airComplete decomposition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer stability. The following are generalized protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring weight loss as a function of temperature in a controlled atmosphere.

Protocol:

  • Sample Preparation: A small sample of the polymer film or powder (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with the desired atmosphere (e.g., dry air or oxygen for thermo-oxidative studies, nitrogen for thermal stability) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Dynamic Scan: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • Isothermal Scan: The sample is rapidly heated to a specific aging temperature and held at that temperature for an extended period, during which weight loss is monitored over time.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature or time) is analyzed to determine key parameters such as the onset of decomposition, the temperature at 5% and 10% weight loss (Td5% and Td10%), and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation during the analysis.

  • Temperature Program: A heat-cool-heat cycle is typically employed:

    • First Heating Scan: The sample is heated from ambient temperature to above its expected Tg and Tm (if applicable) at a controlled rate (e.g., 10-20 °C/min). This scan erases the sample's prior thermal history.

    • Cooling Scan: The sample is cooled at a controlled rate (e.g., 10-20 °C/min) to below its Tg.

    • Second Heating Scan: The sample is reheated at the same rate as the first scan. The data from this scan is typically used for analysis.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the midpoint of the step change corresponding to the Tg and the peak temperature of the endotherm corresponding to the Tm.

Isothermal Aging and Mechanical Property Testing

Objective: To evaluate the retention of mechanical properties after prolonged exposure to elevated temperatures in an oxidative environment.

Protocol:

  • Sample Preparation: Standardized test specimens (e.g., dog-bone shaped for tensile testing) are prepared from the polymer films.

  • Initial Property Measurement: A subset of the specimens is tested for their initial mechanical properties (e.g., tensile strength, modulus of elasticity, and elongation at break) according to standard methods (e.g., ASTM D882).

  • Isothermal Aging: The remaining specimens are placed in a circulating air oven maintained at a constant elevated temperature (e.g., 200 °C, 250 °C, 300 °C).

  • Periodic Testing: At predetermined time intervals, a set of specimens is removed from the oven, allowed to cool to room temperature, and then subjected to the same mechanical tests as the unaged samples.

  • Data Analysis: The percentage retention of each mechanical property is calculated as a function of aging time.

Visualizing Structures and Workflows

Diagrams created using the DOT language provide a clear visual representation of molecular structures and experimental processes.

cluster_synthesis Polyimide Synthesis Dianhydride Aromatic Dianhydride PolyamicAcid Poly(amic acid) Precursor Dianhydride->PolyamicAcid Dianiline This compound Dianiline->PolyamicAcid Polyimide Pyrimidine-Containing Polyimide PolyamicAcid->Polyimide Thermal or Chemical Imidization

Caption: Synthesis of this compound Polyimide.

cluster_workflow Thermo-Oxidative Stability Assessment Workflow start Polymer Sample tga TGA Analysis (in Air/O2) start->tga dsc DSC Analysis start->dsc aging Isothermal Aging (in Air Oven) start->aging mech_initial Initial Mechanical Property Testing start->mech_initial data_analysis Data Analysis and Comparison tga->data_analysis dsc->data_analysis mech_aged Aged Mechanical Property Testing aging->mech_aged mech_initial->data_analysis mech_aged->data_analysis

Caption: Experimental workflow for assessing thermo-oxidative stability.

Conclusion

The choice of material will ultimately depend on the specific requirements of the application, including the operating temperature, exposure to oxidative environments, mechanical demands, and processing considerations. Further research into the long-term thermo-oxidative behavior of polyimides based on this compound is warranted to fully elucidate their potential in demanding, high-temperature applications.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling 4,4'-(Pyrimidine-2,5-diyl)dianiline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4,4'-(Pyrimidine-2,5-diyl)dianiline. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Essential Safety and Personal Protective Equipment (PPE)

The handling of this compound, an aromatic amine, necessitates stringent safety measures to prevent skin and eye irritation.[1] The following Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough times.Prevents skin contact and irritation (H315).[1] Aromatic amines can be absorbed through the skin.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certified.Protects against splashes and dust, preventing serious eye irritation (H319).[1]
Body Protection Laboratory coatFull-length, buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherNIOSH-approved.Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust.
Foot Protection Closed-toe shoesMade of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation for Use:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as specified in the table above.

    • All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • During Experimental Use:

    • Handle the compound with care to avoid generating dust.

    • Keep containers closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • Decontamination:

    • Wipe down all surfaces and equipment that have come into contact with the compound using a suitable decontaminating agent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • All disposable materials used in the handling and cleanup process should be considered contaminated waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Disposal Procedure:

    • All chemical waste must be disposed of through the institution's designated hazardous waste management program.

    • Never dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via HazWaste Program cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide provides essential safety information based on available data. Always consult the complete Safety Data Sheet (SDS) for this compound for more detailed and specific safety and handling instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.